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  • Product: 2-Methoxy-5-methylpyrimidine
  • CAS: 17758-07-5

Core Science & Biosynthesis

Foundational

2-Methoxy-5-methylpyrimidine CAS 17758-07-5 physical and chemical properties

An In-Depth Technical Guide to 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5): Physicochemical Profiling, Synthetic Utility, and Applications in Medicinal Chemistry Executive Summary In the landscape of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5): Physicochemical Profiling, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), low-molecular-weight heteroaromatic scaffolds are critical starting points for therapeutic design. 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) represents a highly privileged building block[1]. Characterized by its precise substitution pattern—a C2-methoxy group and a C5-methyl group—this pyrimidine derivative offers a unique balance of steric bulk, electronic modulation, and metabolic stability.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will explore the causality behind its physicochemical behavior, detail self-validating synthetic protocols for its functionalization, and map its strategic role in the design of targeted therapeutics, such as kinase inhibitors.

Physicochemical Profiling and Molecular Logic

To effectively utilize 2-Methoxy-5-methylpyrimidine in synthetic workflows, one must understand how its functional groups dictate its macroscopic properties and reactivity. The electron-donating resonance (+M effect) of the C2-methoxy group enriches the electron density of the pyrimidine ring, while the C5-methyl group provides a lipophilic anchor that simultaneously blocks a common site of oxidative metabolism by cytochrome P450 enzymes.

Table 1: Core Physicochemical Properties and Mechanistic Significance

PropertyValueCausality / Strategic Significance
CAS Number 17758-07-5Standardized identifier for global procurement and regulatory tracking[2].
Molecular Formula C₆H₈N₂ODefines the fundamental atomic composition.
Molecular Weight 124.14 g/mol Highly optimal for FBDD (Rule of 3 compliant); allows for downstream elaboration without exceeding the 500 Da Lipinski limit[1].
Boiling Point ~213.3 °C (Predicted)Indicates moderate volatility and high thermal stability; necessitates reflux conditions or sealed-tube microwave synthesis for high-temperature transformations[3].
Density ~1.068 g/cm³ (Predicted)Crucial metric for volumetric calculations and solvent selection during process scale-up[3].
Structural Topology Substituted DiazineThe 1,3-nitrogen arrangement provides a built-in hydrogen bond acceptor motif, essential for binding the kinase hinge region.

Strategic Role in Drug Discovery: The Kinase Inhibitor Paradigm

The architecture of 2-Methoxy-5-methylpyrimidine is not accidental; it is a highly evolved vector for target engagement. When functionalized at the C4 position (e.g., via halogenation followed by nucleophilic aromatic substitution), this scaffold becomes a potent inhibitor backbone[4].

  • Hinge-Binding Element: The pyrimidine core nitrogens act as primary hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • C2-Methoxy Modulation: The methoxy group projects outward into the solvent-exposed region of the ATP-binding pocket. Its electron-donating nature subtly raises the pKa of the adjacent pyrimidine nitrogens, strengthening their hydrogen-bonding capacity. Furthermore, it improves the overall aqueous solubility of the final drug molecule[4].

  • C5-Methyl Packing: The methyl group occupies a specific hydrophobic sub-pocket within the active site. By filling this space, it restricts the rotational degrees of freedom of the inhibitor, entropically favoring the bound state and driving target selectivity.

KinaseInteraction Inhibitor Pyrimidine Scaffold C4-Substituent C2-Methoxy C5-Methyl Hinge Kinase Hinge Region (Hydrogen Bonding) Inhibitor->Hinge Core N H-Bonds Solvent Solvent-Exposed Region (Pharmacokinetics) Inhibitor->Solvent C2-Methoxy Projection Pocket Hydrophobic Pocket (Steric Orientation) Inhibitor->Pocket C5-Methyl Packing

Interaction model of the substituted pyrimidine scaffold within a kinase ATP-binding site.

Experimental Workflows: Self-Validating Synthetic Protocols

To utilize 2-Methoxy-5-methylpyrimidine, it must be functionalized. The most common pathway involves generating an electrophilic center at C4 (yielding 4-chloro-2-methoxy-5-methylpyrimidine), followed by an S_NAr (Nucleophilic Aromatic Substitution) reaction to install an arylamine[5].

Protocol A: S_NAr Functionalization with an Aryl Amine

Objective: To synthesize a 4-(arylamino)-2-methoxy-5-methylpyrimidine derivative, a standard precursor for kinase inhibitors.

Methodology & Causality:

  • Reaction Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 4-chloro-2-methoxy-5-methylpyrimidine (1.0 equiv) and the desired aryl amine (1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent. It is specifically chosen because it stabilizes the negatively charged Meisenheimer complex transition state during the S_NAr mechanism, significantly accelerating the reaction rate[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." As the S_NAr reaction proceeds, HCl is generated. Without DIPEA, the HCl would protonate the incoming aryl amine, rendering it non-nucleophilic and stalling the reaction.

  • Thermal Activation: Heat the reaction mixture to 120 °C for 12 hours.

    • Causality: The electron-donating C2-methoxy group reduces the electrophilicity of the C4 position compared to an unsubstituted pyrimidine. Therefore, high thermal energy is mandatory to overcome the activation energy barrier.

  • Self-Validating Analytical Quench (LC-MS): Before workup, withdraw a 5 µL aliquot, dilute in methanol, and inject into an ESI-TOF Mass Spectrometer.

    • Validation: The protocol is self-validating. The starting material exhibits a distinct 3:1 isotopic cluster due to the natural abundance of the ³⁷Cl isotope. The reaction is deemed complete only when this isotopic signature completely disappears, replaced by the [M+H]⁺ peak of the aminated product[4].

SyntheticWorkflow Start 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) Halogenation C4-Halogenation (e.g., POCl3 / Base) Start->Halogenation Activation Intermediate 4-Chloro-2-methoxy- 5-methylpyrimidine Halogenation->Intermediate Yields Electrophile SNAr SNAr with Aryl Amine (120°C, NMP, DIPEA) Intermediate->SNAr Nucleophilic Attack Product Kinase Inhibitor Scaffold (Hinge-Binding Element Installed) SNAr->Product Final Assembly

Synthetic workflow from 2-Methoxy-5-methylpyrimidine to a functionalized kinase inhibitor.

Analytical Characterization Standards

To ensure scientific integrity, any synthesized derivative of 2-Methoxy-5-methylpyrimidine must be rigorously characterized. The presence of the methoxy and methyl groups provides distinct spectroscopic handles.

  • ¹H NMR (Nuclear Magnetic Resonance): The C6 proton on the pyrimidine ring is highly deshielded by the adjacent electronegative nitrogen atoms, typically appearing as a sharp singlet far downfield (δ 8.0 - 8.5 ppm). The C2-methoxy protons will appear as a distinct 3H singlet around δ 3.9 - 4.1 ppm, while the C5-methyl protons will appear as a 3H singlet around δ 2.1 - 2.3 ppm[4].

  • Mass Spectrometry (ESI-TOF): Positive Electrospray Ionization (+ESI) is the gold standard here, as the pyrimidine nitrogens are readily protonated. Ensure the instrument is calibrated to guarantee mass accuracy below 5 ppm to confirm the exact molecular formula[4].

References

Sources

Exploratory

Structural and Physicochemical Profiling of 2-Methoxy-5-methylpyrimidine: A Comprehensive Guide for Drug Development

In the realm of modern medicinal chemistry and Active Pharmaceutical Ingredient (API) development, pyrimidine derivatives serve as foundational architectural pillars. As a Senior Application Scientist, I frequently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of modern medicinal chemistry and Active Pharmaceutical Ingredient (API) development, pyrimidine derivatives serve as foundational architectural pillars. As a Senior Application Scientist, I frequently utilize 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5)[1] as a highly versatile organic building block. This whitepaper systematically deconstructs its structural parameters, molecular weight characteristics, and the analytical methodologies required to validate its integrity before deploying it in downstream synthetic workflows.

Structural Parameters & Quantitative Profiling

Before initiating any synthetic campaign, establishing a rigorous physicochemical profile of the starting material is non-negotiable. 2-Methoxy-5-methylpyrimidine is defined by a 6-membered aromatic diazine core, modulated by two distinct functional groups: an electron-donating methoxy group at the C2 position and a weakly electron-donating methyl group at the C5 position.

The quantitative data defining this molecule is summarized in Table 1 below.

Table 1: Physicochemical and Structural Parameters

ParameterSpecification
Chemical Name 2-Methoxy-5-methylpyrimidine
CAS Registry Number 17758-07-5[1]
Molecular Formula C6H8N2O[1]
Molecular Weight 124.14 g/mol [1]
SMILES String CC1=CN=C(OC)N=C1[2]
Standard Purity ≥ 98% (HPLC/NMR)[1]
Storage Conditions Sealed in a dry environment at room temperature[2]
Mechanistic Insights: The Pyrimidine Scaffold in Drug Design

Understanding why a molecule behaves the way it does is just as critical as knowing its physical properties. The strategic placement of substituents on the pyrimidine ring dictates its reactivity and its pharmacophoric utility in drug design:

  • Kinase Hinge-Binding (N1 & N3): The bare nitrogen atoms within the pyrimidine core act as potent hydrogen-bond acceptors. In kinase inhibitor design, these atoms frequently anchor the molecule to the ATP-binding hinge region of the target enzyme.

  • Steric & Electronic Modulation (C2-Methoxy): The methoxy group (-OCH3) at C2 projects into the solvent-exposed region of binding pockets. Causality: By increasing steric bulk and altering the electronic density of the ring via resonance, the methoxy group prevents off-target binding and improves the metabolic stability of the compound.

  • Ligand Efficiency (C5-Methyl): The methyl group (-CH3) at C5 provides a lipophilic vector. Causality: This small, uncharged moiety enhances the Lipophilic Ligand Efficiency (LLE) by engaging in CH-π interactions within hydrophobic protein pockets without significantly inflating the molecular weight (keeping it at a lean 124.14 g/mol )[1].

  • Functionalization Sites (C4 & C6): The unsubstituted C4 and C6 positions are primed for functionalization, frequently yielding critical downstream API intermediates such as 4-Chloro-2-methoxy-5-methylpyrimidine (CAS 1289385-41-6, MW 158.59 g/mol )[3].

Scaffold cluster_0 2-Methoxy-5-methylpyrimidine C2 C2 Position Methoxy (-OCH3) Func1 Modulates Lipophilicity & Steric Bulk C2->Func1 C5 C5 Position Methyl (-CH3) Func2 Enhances Ligand Efficiency (CH-π interactions) C5->Func2 N_Atoms N1 & N3 Pyrimidine Core Func3 H-Bond Acceptors (Kinase Hinge Binding) N_Atoms->Func3 C4_C6 C4 & C6 Unsubstituted Func4 Primary Sites for SNAr / Cross-Coupling C4_C6->Func4

Caption: Electronic and structural mapping of the 2-Methoxy-5-methylpyrimidine pharmacophore.

Experimental Protocols: Analytical Validation Systems

To ensure trustworthiness in any synthetic pipeline, the starting material must be subjected to a self-validating analytical workflow. Below are the field-proven, step-by-step methodologies for confirming the structural integrity and molecular weight of 2-Methoxy-5-methylpyrimidine.

Protocol A: Structural Confirmation via NMR Spectroscopy[4]

Objective: To confirm the carbon skeleton and proton environments of the pyrimidine derivative.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its lack of protic exchange preserves the integrity of the bare pyrimidine ring protons (C4 and C6). The addition of TMS provides an internal zero-point standard for precise chemical shift calibration[4].

  • Transfer & Homogenization: Transfer the solution to a standard 5 mm NMR tube.

    • Validation Check: Visually inspect the tube. The solution must be perfectly clear; any undissolved particulate will distort the magnetic field homogeneity, leading to broadened spectral peaks and inaccurate integration.

  • Acquisition: Utilize a 400 MHz (or higher field) spectrometer. Acquire the ¹H spectrum using 16 to 64 scans.

    • Causality: For a low-molecular-weight compound (124.14 g/mol )[1], 16-64 scans provide an optimal signal-to-noise ratio without wasting expensive instrument time[4].

  • Spectral Interpretation (Self-Validation): The structure is confirmed if the integration yields exactly 8 protons: a 3H singlet (~3.9 ppm) for the methoxy group, a 3H singlet (~2.2 ppm) for the methyl group, and a 2H singlet (~8.3 ppm) representing the symmetric aromatic protons at C4 and C6.

Protocol B: Molecular Weight Verification via LC-MS[4]

Objective: To verify the exact mass (124.14 g/mol ) and assess the chromatographic purity (≥ 98%)[1].

  • Sample Dilution: Dilute the sample to a concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile and HPLC-grade water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a critical ionization enhancer in positive electrospray ionization (ESI+) mode by facilitating the protonation of the basic N1/N3 pyrimidine nitrogens.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Run a gradient elution from 5% to 95% Acetonitrile over 10 minutes.

    • Causality: The gradient ensures that the moderately lipophilic 2-methoxy-5-methylpyrimidine is retained long enough to separate from highly polar impurities before eluting as a sharp, Gaussian peak.

  • Mass Acquisition & Validation: Scan in ESI+ mode across an m/z range of 100-500.

    • Validation Check: Identify the parent ion [M+H]⁺. Because the molecular weight is 124.14 g/mol [2], the system self-validates when a dominant, singular peak appears at approximately m/z 125.1 [4].

AnalyticalWorkflow cluster_NMR NMR Spectroscopy Validation cluster_LCMS LC-MS Validation Start Sample: 2-Methoxy-5-methylpyrimidine MW: 124.14 g/mol NMR_Prep Prepare in CDCl3 + 0.03% TMS Start->NMR_Prep MS_Prep Dilute in MeCN/H2O + 0.1% FA Start->MS_Prep NMR_Acq Acquire 1H / 13C Spectra NMR_Prep->NMR_Acq NMR_Res Confirm C2-Methoxy & C5-Methyl NMR_Acq->NMR_Res Validate Self-Validating System: Confirmed Structure & Purity >98% NMR_Res->Validate MS_Acq ESI+ Ionization (m/z 100-500) MS_Prep->MS_Acq MS_Res Confirm [M+H]+ at ~125.1 m/z MS_Acq->MS_Res MS_Res->Validate

Caption: Step-by-step analytical validation workflow utilizing NMR and LC-MS techniques.

References
  • [1] Title: CAS 17758-07-5 | 2-Methoxy-5-methylpyrimidine - Synblock | Source: synblock.com | URL: 1

  • [3] Title: 1289385-41-6 | 4-Chloro-2-methoxy-5-methylpyrimidine | MolCore | Source: molcore.com | URL: 3

  • [2] Title: 17758-07-5|2-Methoxy-5-methylpyrimidine|BLD Pharm | Source: bldpharm.com | URL: 2

  • [4] Title: 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | 87026-45-7 | Benchchem | Source: benchchem.com | URL: 4

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Methoxy-5-methylpyrimidine: A Technical Guide for Solvent Selection

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers. Compound Focus: 2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5)[1] Executive Summary In early-stage drug development and agrochemical syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers. Compound Focus: 2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5)[1]

Executive Summary

In early-stage drug development and agrochemical synthesis, the solubility profile of a heterocyclic building block dictates its viability for downstream processing, crystallization, and bioavailability. 2-Methoxy-5-methylpyrimidine (2M5MP) is a highly versatile pyrimidine derivative. However, its unique structural features—a polar hydrogen-bond-accepting core juxtaposed with a lipophilic methyl group—create a complex solvation profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the thermodynamic causality behind 2M5MP's solubility in various organic solvents, utilizing Hansen Solubility Parameters (HSP)[2], and provide a self-validating, field-proven protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Mechanics

To predict and understand the solubility of 2M5MP, we must analyze its molecular architecture through the lens of intermolecular forces:

  • The Pyrimidine Core (N1, N3): The two nitrogen atoms in the aromatic ring possess lone pairs that act as strong hydrogen bond acceptors. This drives affinity for polar protic solvents.

  • The C2-Methoxy Group (-OCH₃): The ether-like oxygen provides an additional site for dipole-dipole interactions and hydrogen bonding, significantly increasing the polar cohesive energy ( δp​ ) of the molecule[3].

  • The C5-Methyl Group (-CH₃): This localized lipophilic domain disrupts the highly ordered hydrogen-bond networks of aqueous systems, inducing a hydrophobic penalty. Consequently, 2M5MP exhibits poor aqueous solubility but enhanced solubility in moderately non-polar to polar aprotic organic solvents.

Hansen Solubility Parameters (HSP) Context

The dissolution of 2M5MP occurs only when the cohesive energy of the solvent closely matches the crystal lattice energy of the solute. Based on HSP modeling for analogous substituted pyrimidines[2], 2M5MP requires solvents that balance dispersive forces ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ ).

Solubility Profile in Organic Solvents

The following table synthesizes the predictive and baseline empirical solubility profile of 2M5MP across a spectrum of organic solvents, categorized by their dielectric constants ( ϵ ).

Solvent ClassificationSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale (Causality)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Very High)Strong dipole-dipole interactions perfectly match the δp​ of the pyrimidine ring. Universal solvent for NMR and stock solutions.
Polar Aprotic Acetonitrile (MeCN)37.530 - 60 (High)Excellent solvation due to nitrogen-dipole alignment; ideal for HPLC mobile phase formulations[3].
Polar Protic Methanol (MeOH)32.750 - 80 (High)Methanol acts as a strong H-bond donor to the N1/N3 and C2-methoxy oxygen, overcoming the crystal lattice energy.
Non-Polar (Aromatic) Toluene2.385 - 15 (Moderate) π−π stacking interactions between the toluene ring and the pyrimidine core provide marginal solubility.
Non-Polar (Aliphatic) n-Hexane1.89< 1 (Very Low)Lacks the dipole moment and H-bond capacity required to break the strong intermolecular forces of the solid pyrimidine.

Self-Validating Experimental Protocol: The Modified Shake-Flask Method

Kinetic dissolution methods (e.g., simply observing when a powder disappears) are prone to supersaturation artifacts. To obtain true thermodynamic solubility, we employ a modified Shake-Flask Method based on OECD 105 guidelines[4]. This protocol is designed as a self-validating system : by sampling at three distinct time points, we mathematically prove that the system has reached thermodynamic equilibrium.

Step-by-Step Methodology

Step 1: Saturation Preparation

  • Accurately weigh an excess amount of 2M5MP (e.g., 200 mg) into a 20 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the pyrimidine ring during extended incubation.

  • Add exactly 10.0 mL of the target organic solvent (e.g., Acetonitrile).

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

Step 2: Isothermal Equilibration 4. Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C at an agitation rate of 150 rpm. Causality: Solubility is highly temperature-dependent; precise thermal control prevents fluctuations in the saturation point.

Step 3: Phase Separation & Sampling (The Validation Check) 5. At exactly 24, 48, and 72 hours , extract a 1.0 mL aliquot of the suspension. 6. Centrifuge the aliquot at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is vastly superior to syringe filtration for organic solvents, as filters can adsorb the active compound or leach plasticizers, skewing analytical results[4].

Step 4: HPLC-UV Quantification 7. Dilute the clear supernatant with the mobile phase to fall within the linear dynamic range of your calibration curve. 8. Analyze via HPLC-UV (typically at λ = 254 nm for pyrimidine derivatives)[3]. 9. Validation Logic: Compare the concentrations at 24h, 48h, and 72h. If the variance between the three time points is < 5% , thermodynamic equilibrium is confirmed. If the concentration continues to rise, kinetic dissolution is incomplete, and agitation must continue.

Workflow Visualization

Below is the logical workflow for the self-validating solubility determination of 2M5MP.

G Start Add Excess 2M5MP to Target Organic Solvent Eq Isothermal Agitation (25.0 ± 0.1 °C, 150 rpm) Start->Eq Sample Extract Aliquots at 24h, 48h, and 72h Eq->Sample Sep Centrifugation (10,000 x g, 15 min) Sample->Sep Phase Separation Quant HPLC-UV Quantification (λ = 254 nm) Sep->Quant Check Equilibrium Check: Conc(24h) ≈ Conc(48h) ≈ Conc(72h)? Quant->Check Valid Thermodynamic Solubility Profile Validated Check->Valid Yes (Variance < 5%) Invalid Kinetic Artifact Detected: Extend Agitation Time Check->Invalid No (Variance > 5%) Invalid->Eq Re-equilibrate System

Figure 1: Self-validating OECD 105 modified shake-flask workflow for thermodynamic solubility profiling.

Implications for Drug Development

Understanding the dichotomy between 2M5MP's solubility in polar aprotic versus non-polar solvents is critical for process scale-up:

  • Reaction Solvent Selection: Because 2M5MP is highly soluble in DMSO and DMF, these are the solvents of choice for nucleophilic aromatic substitution (SNAr) reactions or cross-coupling methodologies[5].

  • Crystallization and Purification: The stark contrast in solubility between Methanol (high) and Hexane (very low) makes this binary solvent system an ideal candidate for anti-solvent crystallization. Dissolving the crude product in a minimal volume of methanol and slowly titrating in hexane will reliably force the precipitation of high-purity 2M5MP crystals.

References

  • Synblock Inc. "CAS 17758-07-5 | 2-Methoxy-5-methylpyrimidine Properties and Specifications." Synblock Catalog.
  • BenchChem. "4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine - Handling, Storage, and Reactivity." BenchChem Compound Database.
  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105 Shake-Flask Method)." National Institutes of Health (NIH) / DTU Publications.
  • National Center for Biotechnology Information (NCBI). "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds (Hansen Solubility Parameters)." PMC.
  • National Center for Biotechnology Information (NCBI). "HSPiP, Computational Modeling, and QbD-Assisted Optimized Method Validation of 5-Fluorouracil for Transdermal Products." PMC.

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties and Chemical Reactivity of 2-Methoxy-5-methylpyrimidine

Molecular Architecture and Electronic Properties The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. Understanding the electronic properties of specific derivatives, such as1[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Electronic Properties

The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug development. Understanding the electronic properties of specific derivatives, such as1[1], is critical for predicting their behavior in complex synthetic pathways.

Per the classification of six-membered heterocycles, the pyrimidine ring is intrinsically π-deficient. The two strongly electronegative nitrogen atoms at positions 1 and 3 withdraw electron density from the carbon atoms, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This π-electron deficiency makes electrophilic aromatic substitution (EAS) highly unfavorable while facilitating nucleophilic aromatic substitution (SNAr)[2].

In 2-Methoxy-5-methylpyrimidine, the electronic landscape is modulated by two key substituents:

  • The 2-Methoxy Group (-OCH3): Positioned between the two ring nitrogens, this group exerts a dual electronic effect. It acts as an electron-withdrawing group (EWG) via induction (-I effect) due to the electronegative oxygen, but simultaneously acts as an electron-donating group (EDG) via resonance (+M effect). This resonance slightly raises the Highest Occupied Molecular Orbital (HOMO) energy, providing marginal stabilization to the ring while maintaining high electrophilicity at the C4 and C6 positions.

  • The 5-Methyl Group (-CH3): The C5 position is inherently the least π-deficient carbon in the pyrimidine ring[2]. The presence of a methyl group here provides weak electron donation via hyperconjugation (+I effect). More importantly, it sterically and electronically blocks the C5 position, preventing any residual EAS and directing all synthetic functionalization toward the C4 and C6 positions.

ReactivityMap Core 2-Methoxy-5-methylpyrimidine Core Scaffold C2 C2 Position Methoxy Group Core->C2 C5 C5 Position Methyl Group Core->C5 C4_C6 C4 / C6 Positions Unsubstituted Core->C4_C6 Effect1 EDG by resonance (+M) EWG by induction (-I) C2->Effect1 Effect2 Weak EDG (+I) Blocks EAS at C5 C5->Effect2 Effect3 Highly Electrophilic Prime sites for SNAr C4_C6->Effect3

Diagram 1: Electronic effects and regioselective reactivity map of 2-Methoxy-5-methylpyrimidine.

Chemical Reactivity and Synthetic Pathways

Because the C4 and C6 positions are highly activated toward nucleophilic attack, the most common synthetic trajectory involves converting 2-Methoxy-5-methylpyrimidine into a 4-halo derivative, such as3[3]. This intermediate serves as a versatile linchpin for two primary reaction classes:

A. Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring's electron-withdrawing capacity activates the C4-chloride for rapid displacement by nucleophiles (amines, alkoxides, thiolates)[4]. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The presence of the 5-methyl group slightly decelerates this process compared to unsubstituted pyrimidines due to steric hindrance and weak electron donation, making the use of polar aprotic solvents and elevated temperatures necessary for bulky nucleophiles[5].

B. Palladium-Catalyzed Cross-Coupling

Halopyrimidines are critical building blocks in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)[6]. The oxidative addition of the Pd(0) catalyst into the C4–Cl bond is facilitated by the electron-deficient nature of the pyrimidine ring. The 2-methoxy group acts as an excellent orthogonal protecting group during these transformations; it is stable under standard basic cross-coupling conditions but can be selectively cleaved later using strong Lewis acids (e.g., BBr₃) or nucleophilic reagents (e.g., TMSI) to reveal a 2-pyrimidone core.

SyntheticWorkflow Node1 2-Methoxy-5-methylpyrimidine CAS: 17758-07-5 Node2 Halogenation POCl3 / Base Node1->Node2 Activation Node3 4-Chloro-2-methoxy-5-methylpyrimidine CAS: 1289385-41-6 Node2->Node3 Chlorination Node4 SNAr Reaction Amines / Alcohols Node3->Node4 Nucleophile Node5 Cross-Coupling Pd-Catalyzed Node3->Node5 Boronic Acid / Alkyne Node6 C4-Substituted Analog Drug Discovery Scaffold Node4->Node6 Yields Node5->Node6 Yields

Diagram 2: Synthetic workflow for functionalizing the 2-Methoxy-5-methylpyrimidine scaffold.

Quantitative Reactivity Data

To aid in synthetic planning, the following table summarizes the comparative reactivity of the distinct positions on the 2-Methoxy-5-methylpyrimidine scaffold.

PositionElectronic EnvironmentPrimary Reaction TypeSubstituent Effect
C2 Highly π-deficientSNAr (if activated)Occupied by Methoxy (-I, +M); acts as a directing/protecting group.
C4 / C6 Highly π-deficientSNAr, Cross-CouplingUnsubstituted; prime targets for halogenation followed by functionalization.
C5 Least π-deficientEAS (Blocked)Occupied by Methyl (+I); blocks EAS, weakly donates electron density to ring.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: SNAr Amination of 4-Chloro-2-methoxy-5-methylpyrimidine

Objective: Synthesize a C4-amino derivative for kinase inhibitor library development.

  • Reagent Assembly: Dissolve 4-Chloro-2-methoxy-5-methylpyrimidine (1.0 eq) and a primary aliphatic amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that efficiently scavenges the HCl byproduct without competitively attacking the highly electrophilic C4 position, thereby driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–6 hours under an inert atmosphere.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot and quench in 1 mL of 1:1 MeCN/H₂O. Analyze via LC-MS. The reaction is validated as complete when the starting material mass [M+H]+=159 (exhibiting a distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern) completely disappears, replaced by the product mass lacking the chlorine isotopic signature.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4 Position

Objective: Form a C4–C(aryl) bond to expand the π-system.

  • Reagent Assembly: Combine 4-Chloro-2-methoxy-5-methylpyrimidine (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq) in a Schlenk flask.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and Water.

    • Causality: The biphasic solvent system ensures the solubility of both the lipophilic halopyrimidine and the inorganic base. The water is critical for generating the reactive boronate complex required for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 12 hours.

    • Causality: The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is often the rate-limiting step in forming sterically hindered biaryl systems.

  • Self-Validation Checkpoint (TLC & NMR): Monitor via TLC under 254 nm UV light. The starting halopyrimidine quenches fluorescence, while the cross-coupled biaryl product will exhibit bright blue/green fluorescence under 365 nm UV due to extended conjugation. Post-purification, ¹H NMR validation requires confirming the disappearance of the boronic acid hydroxyl protons and the downfield shift of the pyrimidine C6 proton due to the new anisotropic deshielding cone of the appended aryl ring.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Boiling Point of 2-Methoxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 2-methoxy-5-methylpyrimidine, a heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and boiling point of 2-methoxy-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the scarcity of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical principles, and state-of-the-art computational and experimental methodologies. It offers a robust framework for understanding, predicting, and determining these critical physicochemical properties. This guide is designed to be a vital resource for professionals engaged in the design, synthesis, and characterization of novel pyrimidine derivatives, providing both foundational knowledge and practical, field-proven insights.

Introduction to 2-Methoxy-5-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The strategic placement of substituents on the pyrimidine ring is a key determinant of a molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. 2-Methoxy-5-methylpyrimidine (Figure 1) is a substituted pyrimidine featuring a methoxy group at the 2-position and a methyl group at the 5-position. These substitutions are anticipated to significantly influence its electronic distribution, intermolecular interactions, and overall stability.

A thorough understanding of the thermodynamic stability and boiling point is paramount for drug development. Thermodynamic stability provides insights into a compound's shelf-life, degradation pathways, and potential for solid-state transformations, while the boiling point is a crucial parameter for purification, formulation, and manufacturing processes.[3][4]

Figure 1: Chemical Structure of 2-Methoxy-5-methylpyrimidine

Molecular Formula: C₆H₈N₂O

Molecular Weight: 124.14 g/mol

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a direct reflection of the strength of intermolecular forces.[5] While no definitive experimental boiling point for 2-methoxy-5-methylpyrimidine is readily available in the literature, we can analyze its structural components to predict its behavior relative to similar compounds.

Theoretical Framework: Structure-Property Relationships

The boiling point of 2-methoxy-5-methylpyrimidine is governed by a combination of intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that increase with molecular size and surface area. As a molecule with a molecular weight of 124.14 g/mol , 2-methoxy-5-methylpyrimidine will exhibit significant dispersion forces.[6]

  • Dipole-Dipole Interactions: The pyrimidine ring, with its two electronegative nitrogen atoms, is π-deficient, creating a permanent dipole moment.[7] The electron-donating methoxy group and the weakly electron-donating methyl group further modulate the molecule's polarity. These permanent dipoles lead to dipole-dipole attractions between molecules, contributing to a higher boiling point than nonpolar analogues of similar size.

  • Hydrogen Bonding: 2-Methoxy-5-methylpyrimidine lacks a hydrogen atom directly bonded to an electronegative atom (N, O, F), so it cannot act as a hydrogen bond donor. However, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, allowing for interactions with protic solvents but not with other molecules of its own kind.

Comparative Analysis with Related Compounds

To estimate the boiling point, it is instructive to compare it with structurally similar molecules.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Differences and Expected Impact
Pyrimidine Pyrimidine80.09123-124Parent heterocycle; lower molecular weight suggests a lower boiling point.[7]
2-Methoxypyrimidine 2-Methoxypyrimidine110.11~138-140 (Predicted)Lacks the 5-methyl group; lower molecular weight suggests a slightly lower boiling point.
5-Methylpyrimidine 5-Methylpyrimidine94.12~153-154 (Predicted)Lacks the 2-methoxy group; the methoxy group's dipole and size should lead to a higher boiling point for the target compound.
2-Methoxy-5-methyl pyrazine 2-Methoxy-5-methylpyrazine124.14167-168 @ 760 mmHgStructural isomer (1,4-diazine vs. 1,3-diazine). The difference in the position of the nitrogen atoms affects the overall dipole moment and crystal packing, leading to different boiling points.[8]
Anisole Anisole108.14154Benzene ring instead of pyrimidine. The two nitrogen atoms in the pyrimidine ring significantly increase polarity and boiling point compared to anisole.
Toluene Toluene92.14111Lacks the pyrimidine ring and methoxy group, resulting in significantly weaker intermolecular forces and a lower boiling point.

Table 1: Comparison of the physicochemical properties of 2-methoxy-5-methylpyrimidine with related compounds.

Based on this analysis, the boiling point of 2-methoxy-5-methylpyrimidine is expected to be significantly higher than that of pyrimidine and anisole, and likely in a similar range to, or slightly different from, its isomer 2-methoxy-5-methylpyrazine, placing it tentatively in the 160-180 °C range at standard pressure.

Computational Prediction of Boiling Point

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches are powerful tools for predicting boiling points.[9][10] These models correlate structural or physicochemical descriptors of molecules with their observed boiling points.

A typical workflow for predicting the boiling point of 2-methoxy-5-methylpyrimidine would involve:

  • Descriptor Calculation: Using the molecule's structure (SMILES or 2D/3D coordinates), a wide range of descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, polarizability).[11]

  • Model Selection: A pre-existing, validated QSPR model is chosen. These are often developed using large datasets of diverse organic compounds and employ techniques like multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN) or support vector machines (SVM).[10][12]

  • Prediction: The calculated descriptors for 2-methoxy-5-methylpyrimidine are input into the model to generate a predicted boiling point.

G cluster_0 Computational Prediction Workflow A Input: 2-Methoxy-5- methylpyrimidine Structure (SMILES: COc1nccc(n1)C) B Descriptor Calculation (Topological, Constitutional, Quantum-Chemical) A->B C Selection of Validated QSPR/ML Model B->C D Model Application C->D E Output: Predicted Boiling Point D->E

Caption: Workflow for computational boiling point prediction.

Recent advancements in graph neural networks have shown high accuracy in predicting boiling points from 2D molecular sketches, with mean absolute errors as low as 6 K.[13]

Experimental Determination of Boiling Point

Should a physical sample of 2-methoxy-5-methylpyrimidine be available, its boiling point can be determined through several established methods. The choice of method often depends on the amount of sample available.[14]

Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is advantageous as it requires only a small amount of the sample.[15]

Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Sample of 2-methoxy-5-methylpyrimidine

  • Heating source (Bunsen burner or hot plate)

  • Clamp and stand

Procedure:

  • Sample Preparation: Add a small amount (0.5-1 mL) of 2-methoxy-5-methylpyrimidine to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube filled with mineral oil. The arm of the Thiele tube is then gently heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[16] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Record Pressure: Record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]

G cluster_1 Thiele Tube Boiling Point Determination A Assemble Sample Tube, Thermometer, and Inverted Capillary B Immerse in Thiele Tube A->B C Heat Gently B->C D Observe Steady Stream of Bubbles C->D E Remove Heat D->E F Record Temperature When Liquid Enters Capillary E->F

Caption: Experimental workflow for Thiele tube method.

Thermodynamic Stability

Thermodynamic stability refers to the relative energy of a compound. For organic molecules, this is often discussed in terms of enthalpy of formation, ring strain, and susceptibility to decomposition under various conditions (e.g., heat, oxidation).[3][17]

Theoretical Framework: Factors Influencing Stability

The stability of 2-methoxy-5-methylpyrimidine is influenced by several factors:

  • Aromaticity: The pyrimidine ring is an aromatic heterocycle, which confers significant thermodynamic stability due to the delocalization of its 6 π-electrons.

  • Substituent Effects:

    • Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing via induction but electron-donating through resonance. In aromatic systems, resonance effects often dominate, leading to an overall stabilization of the ring. However, the O-CH₃ bond itself can be a point of thermal or chemical cleavage.[18]

    • Methyl Group (-CH₃): As a weak electron-donating group, the methyl group can slightly stabilize the aromatic ring through hyperconjugation and induction.

  • Ring Strain: As a six-membered aromatic ring, pyrimidine has minimal ring strain.[17]

The decomposition of heterocyclic compounds under thermal stress often initiates at the weakest bonds or through radical mechanisms.[4] For 2-methoxy-5-methylpyrimidine, potential decomposition pathways could involve the cleavage of the methoxy group or fragmentation of the pyrimidine ring itself.

Computational Analysis of Thermodynamic Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for assessing the thermodynamic stability of molecules.[3]

Methodology:

  • Geometry Optimization: The 3D structure of 2-methoxy-5-methylpyrimidine is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm the structure is a true minimum on the potential energy surface and to obtain thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Enthalpy of Formation (ΔH°f): The ΔH°f can be calculated using atomization or isodesmic reaction schemes. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This method benefits from the cancellation of systematic errors in the calculations, leading to more accurate results.

Example Isodesmic Reaction:

2-methoxy-5-methylpyrimidine + Benzene → Pyrimidine + Anisole + Toluene

By calculating the energies of all reactants and products, and using known experimental ΔH°f for the reference compounds (benzene, pyrimidine, anisole, toluene), the ΔH°f for 2-methoxy-5-methylpyrimidine can be determined with high accuracy.

Experimental Assessment of Thermal Stability

The thermal stability of a compound is experimentally evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][19]

Protocol: TGA/DSC Analysis

Principle:

  • TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, evaporation, or oxidation.

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and decomposition.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of 2-methoxy-5-methylpyrimidine (typically 2-10 mg) is placed in a TGA/DSC pan (e.g., aluminum or ceramic).

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., synthetic air) at a constant flow rate.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis:

    • The TGA curve will show a mass loss step at the decomposition temperature. The onset temperature of this mass loss is often used as a measure of thermal stability.

    • The DSC curve will show an endothermic peak corresponding to melting, followed by exothermic or endothermic peaks associated with decomposition.

The combination of TGA/DSC, often coupled with evolved gas analysis (EGA) via mass spectrometry or FTIR, provides a comprehensive profile of the compound's thermal stability and decomposition mechanism.[4]

Safety and Handling

While specific GHS hazard data for 2-methoxy-5-methylpyrimidine is not available, data from closely related compounds can provide guidance. The isomeric 2-methoxy-5-methylpyrazine is classified as a flammable liquid (H226).[8] Other substituted pyrimidines are often classified as causing skin and eye irritation.[20] Therefore, it is prudent to handle 2-methoxy-5-methylpyrimidine with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area, away from ignition sources.

Conclusion

This technical guide has provided a multi-faceted analysis of the boiling point and thermodynamic stability of 2-methoxy-5-methylpyrimidine. In the absence of direct experimental data, a combination of theoretical principles, comparative analysis with related structures, and established computational and experimental protocols offers a robust framework for understanding and predicting these crucial properties. The boiling point is estimated to be in the range of 160-180 °C, driven by its molecular weight and significant dipole-dipole interactions. Its thermodynamic stability is rooted in the aromaticity of the pyrimidine ring, with substituent effects playing a modulating role. The detailed methodologies presented herein provide a clear path for researchers to either computationally predict or experimentally verify these properties, facilitating the continued development and application of this and other novel pyrimidine derivatives.

References

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry.
  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. ACS Publications. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Thermodynamic Analysis of Strain in the Five-Membered Oxygen and Nitrogen Heterocyclic Compounds. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. ISAR Publisher. [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. ACS Publications. [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

  • BOILING POINT DETERMINATION. University of Calgary. [Link]

  • 2-Methoxy-5-methylpyrazine. PubChem. [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. PMC. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. cjoc.ssoc.co. [Link]

  • Thermochemistry of demethylation of methoxy groups in aromatic compounds: Applicability of DFT, G4, and G4(MP2) methods. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. PMC. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Graph convolutional neural network applied to the prediction of normal boiling point. National Institute of Standards and Technology. [Link]

  • 2-Methoxy-5-nitropyrimidine. PubChem. [Link]

  • What is the trend of the boiling point of ortho, meta, and para in aromatic compounds?. Quora. [Link]

  • Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. [Link]

  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. ResearchGate. [Link]

  • chemistry -organic molecules-trends in boiling temp, viscosity and flash point. Dynamicscience. [Link]

  • Boiling Point Determination. Chemconnections. [Link]

  • Determination of Boiling Point (B.P). weebly.com. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methoxy-5-methylpyrimidine as a Strategic Building Block in API Synthesis

Introduction & Chemical Rationale In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors and CNS-act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors and CNS-active agents[1]. 2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5) is a highly versatile, commercially available heterocyclic building block that offers orthogonal functionalization vectors for complex Active Pharmaceutical Ingredient (API) synthesis[2].

The strategic utility of this molecule lies in its specific substitution pattern:

  • The 2-Methoxy Group (C2 Vector): Acts as a robust, electron-donating masking group that stabilizes the pyrimidine ring during early-stage synthetic steps. Under strongly acidic conditions, it can be selectively demethylated to reveal a pyrimidin-2-one core. This intermediate is readily activated via chlorination, transforming the C2 position into a highly electrophilic center primed for Nucleophilic Aromatic Substitution (SNAr)[3].

  • The 5-Methyl Group (C5 Vector): Provides an ideal handle for benzylic-type functionalization. Through controlled radical bromination, the 5-methyl group is converted to a reactive 5-bromomethyl moiety, allowing the pyrimidine pharmacophore to be appended to larger API scaffolds via N- or O-alkylation.

Core Synthetic Strategies

The decision of how to functionalize 2-Methoxy-5-methylpyrimidine depends entirely on the structural requirements of the target API. We classify these approaches into two primary pathways:

Pathway A: Activation of the C2 Position (Kinase Inhibitor Core)

Protein kinase inhibitors frequently rely on a 2-aminopyrimidine motif to form critical bidentate hydrogen bonds with the ATP-binding hinge region of the target kinase[3]. To achieve this, the C2-methoxy group must be converted into a leaving group. The methoxy ether is first cleaved to yield the tautomeric 5-methylpyrimidin-2(1H)-one. Subsequent treatment with phosphorus oxychloride (POCl₃) yields 2-chloro-5-methylpyrimidine. The electron-withdrawing nature of the pyrimidine ring activates this C2-chloride, allowing for efficient displacement by aromatic or aliphatic amines[1].

Pathway B: Activation of the C5 Position (Pharmacokinetic Modifier)

When the pyrimidine ring is utilized as a lipophilic appendage to modulate the metabolic stability or binding affinity of an API, the C5-methyl group is targeted. Utilizing Wohl-Ziegler radical bromination, the methyl group is selectively brominated. The resulting 5-(bromomethyl)-2-methoxypyrimidine is a potent alkylating agent. The C2-methoxy group is intentionally retained in this pathway to prevent unwanted side reactions and to maintain the desired electronic profile of the final drug molecule.

Visualization of Workflows

G A 2-Methoxy-5-methylpyrimidine (Core Building Block) B 5-Methylpyrimidin-2(1H)-one A->B Demethylation (HBr/AcOH) D 5-(Bromomethyl)-2-methoxypyrimidine A->D Radical Bromination (NBS, AIBN) C 2-Chloro-5-methylpyrimidine B->C Chlorination (POCl3) E C2-Aminated Pyrimidine (Kinase Inhibitor API) C->E SNAr / Cross-Coupling (R-NH2) F Pyrimidin-5-ylmethylated API Scaffold D->F Alkylation (API Core)

Divergent synthetic pathways of 2-Methoxy-5-methylpyrimidine for API development.

G Start Target API Requirement Q1 Require Pyrimidine as Hinge Binder (Kinase)? Start->Q1 Q2 Require Pyrimidine as Pharmacokinetic Modifier? Q1->Q2 No Path1 Activate C2 Position (Demethylate & Chlorinate) Q1->Path1 Yes Path2 Activate C5-Methyl (Radical Bromination) Q2->Path2 Yes End1 Perform SNAr with Aniline/Amine Path1->End1 High-temp / Pd-catalysis End2 Perform Alkylation on Target Scaffold Path2->End2 Base-mediated coupling

Logical decision tree for selecting the functionalization vector of the building block.

Quantitative Data Presentation

The following table summarizes the optimized thermodynamic parameters, expected yields, and validation metrics for the primary functionalization workflows of 2-Methoxy-5-methylpyrimidine.

Reaction TypeTarget IntermediateReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Key Validation Metric
Demethylation 5-Methylpyrimidin-2(1H)-oneHBr (33% in AcOH)90585 - 92LC-MS: [M+H]⁺ 111
Chlorination 2-Chloro-5-methylpyrimidinePOCl₃, N,N-Dimethylaniline105375 - 85GC-MS: m/z 128/130 (3:1 ratio)
Radical Bromination 5-(Bromomethyl)-2-methoxypyrimidineNBS, AIBN, PhCF₃80465 - 75¹H NMR: -CH₂Br singlet at ~4.4 ppm
SNAr (Amination) 2-Amino-5-methylpyrimidine deriv.R-NH₂, DIPEA, n-BuOH1201270 - 90LC-MS: Target Mass, UV 254nm

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are designed as self-validating systems[3].

Protocol 1: Acidic Demethylation (C2 Activation - Step 1)

Objective: Cleave the 2-methoxy ether to yield 5-methylpyrimidin-2(1H)-one. Methodology:

  • Charge a round-bottom flask with 2-Methoxy-5-methylpyrimidine (1.0 eq) and a 33% solution of HBr in glacial acetic acid (5.0 eq).

  • Heat the reaction mixture to 90°C for 5 hours under an inert argon atmosphere.

  • Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with saturated aqueous NaHCO₃ to precipitate the product.

  • Causality & Experience: The strongly acidic HBr protonates the pyrimidine nitrogen and the methoxy oxygen, activating the methyl group for nucleophilic attack by the bromide ion (SN2 mechanism), which releases methyl bromide gas. Acetic acid is selected as the solvent because it is polar, protic, and miscible with HBr, facilitating a homogeneous reaction environment while tolerating high temperatures without degrading the substrate.

  • Validation: The system is self-validating via TLC (DCM:MeOH 9:1). The starting material (high Rf) will completely disappear, replaced by a highly polar baseline spot corresponding to the pyrimidinone. Quench a micro-aliquot in water and perform LC-MS to confirm the mass shift from [M+H]⁺ 125 to [M+H]⁺ 111. Mass spectrometry is highly reliable for methoxypyrimidines[4].

Protocol 2: Chlorination via Vilsmeier-Type Activation (C2 Activation - Step 2)

Objective: Convert 5-methylpyrimidin-2(1H)-one to 2-chloro-5-methylpyrimidine. Methodology:

  • Suspend the rigorously dried 5-methylpyrimidin-2(1H)-one (1.0 eq) in neat POCl₃ (10.0 eq).

  • Add N,N-dimethylaniline (0.5 eq) dropwise at 0°C.

  • Gradually warm the mixture and reflux at 105°C for 3 hours.

  • Distill off excess POCl₃, and carefully quench the remaining syrup over crushed ice. Extract with ethyl acetate.

  • Causality & Experience: POCl₃ serves as both the chlorinating agent and the solvent. The addition of N,N-dimethylaniline is a critical experiential choice; it acts as a catalytic nucleophile to form a Vilsmeier-Haack type reactive intermediate. This significantly lowers the activation energy required for the chlorination of the electron-deficient pyrimidine ring, preventing incomplete conversion and the formation of intractable tars.

  • Validation: Remove an aliquot, quench carefully in ice water, extract with organic solvent, and analyze via GC-MS. The presence of the characteristic 3:1 isotopic pattern for the molecular ion at m/z 128/130 definitively confirms successful chloride incorporation.

Protocol 3: Regioselective Radical Bromination (C5 Activation)

Objective: Synthesize 5-(bromomethyl)-2-methoxypyrimidine for use as an API alkylating agent. Methodology:

  • Dissolve 2-Methoxy-5-methylpyrimidine (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) to a concentration of 0.2 M.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat to 80°C under reflux for 4 hours.

  • Causality & Experience: NBS provides a low, steady concentration of molecular bromine, preventing unwanted electrophilic aromatic substitution on the ring. AIBN initiates the radical chain reaction. Trifluorotoluene is specifically chosen as a less toxic, environmentally acceptable alternative to carbon tetrachloride (CCl₄); its strong C-F bonds are completely inert to radical abstraction, ensuring the radical propagates exclusively at the benzylic 5-methyl position.

  • Validation: The reaction mixture will physically transition from a dense suspension (NBS) at the bottom of the flask to a lighter, floating precipitate (succinimide) at the surface as the reaction proceeds. ¹H NMR of a worked-up aliquot will show the disappearance of the 5-methyl singlet (~2.3 ppm) and the emergence of a new downfield singlet (~4.4 ppm) corresponding to the -CH₂Br protons, confirming regioselective bromination.

References

  • [2] Product Index - AA Blocks - AA Blocks. Available at:

  • [1] 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | 87026-45-7 | Benchchem - BenchChem. Available at:

  • [4] 1974 (Vol 10) PDF | PDF | Heterocyclic Compound | Chemical Reactions - Scribd. Available at:

  • [3] 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | 87026-45-7 | Benchchem (Kinase Inhibitors) - BenchChem. Available at:

Sources

Application

Application Notes: A Detailed Protocol for the Laboratory Synthesis of 2-Methoxy-5-methylpyrimidine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5), a valuable heterocyclic building block in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5), a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a robust and high-yielding method. This guide details the reaction mechanism, provides a complete list of materials, outlines a detailed experimental procedure with integrated expert commentary, and specifies safety precautions. The intended audience includes researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic methodology.

Introduction and Scientific Rationale

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The targeted functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles. 2-Methoxy-5-methylpyrimidine is a key intermediate used in the synthesis of more complex molecules, including kinase inhibitors and other pharmacologically active compounds.

The synthesis described herein employs a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is predicated on the electronic nature of the pyrimidine ring. The two ring nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density at the C2, C4, and C6 positions. This induced electrophilicity makes the C2 position, bearing a good leaving group like chloride, highly susceptible to attack by nucleophiles such as the methoxide ion.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The sodium methoxide provides a potent methoxide (CH₃O⁻) nucleophile. This nucleophile attacks the electron-deficient C2 carbon of 2-chloro-5-methylpyrimidine. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is then restored through the rapid elimination of the chloride ion, a good leaving group.

This mechanistic understanding informs the choice of an anhydrous polar solvent to facilitate the interaction between the ionic nucleophile and the substrate, and the selection of a suitable temperature to achieve a reasonable reaction rate without promoting side reactions.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier/GradeNotes
2-Chloro-5-methylpyrimidine22536-61-4C₅H₅ClN₂128.56TCI, Sigma-Aldrich, etc. / ≥97%Starting material.[3][4][5][6]
Sodium methoxide solution124-41-4CH₃ONa54.02Sigma-Aldrich, etc. / 25-30 wt. % in MethanolNucleophile.[7][8][9] Highly caustic and moisture-sensitive.
Methanol (Anhydrous)67-56-1CH₄O32.04ACS Grade, ≥99.8%Reaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeExtraction solvent.
Deionized Water7732-18-5H₂O18.02---For work-up.
Brine (Saturated NaCl)7647-14-5NaCl58.44---For work-up.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04---Drying agent.
Silica Gel7631-86-9SiO₂60.08230-400 meshFor column chromatography.
TLC Plates---------Silica gel 60 F₂₅₄For reaction monitoring.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC development chamber and UV lamp (254 nm)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Detailed Experimental Protocol

Reaction Setup
  • Drying Glassware: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator to prevent the introduction of water, which would quench the sodium methoxide.

  • Assembly: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the apparatus on a magnetic stirrer hotplate.

  • Inert Atmosphere (Optional but Recommended): For best results, flush the system with an inert gas like nitrogen or argon.

Synthesis Procedure
  • Charge Reactants: To the reaction flask, add 2-Chloro-5-methylpyrimidine (2.57 g, 20.0 mmol, 1.0 eq).

  • Add Solvent: Add 30 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophile Addition: While stirring, carefully add the sodium methoxide solution (4.0 mL of 30% solution in methanol, ~22.0 mmol, 1.1 eq) to the reaction mixture dropwise over 5 minutes.

    • Expert Insight: Using a slight excess (1.1 eq) of the nucleophile ensures the complete consumption of the starting material. The reaction is exothermic; a slow addition helps to control the initial temperature rise.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using the heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • TLC System: Use a 7:3 mixture of Hexane:Ethyl Acetate as the eluent.

    • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material will have a different Rf value than the product. The reaction is complete when the spot corresponding to 2-chloro-5-methylpyrimidine is no longer visible. The reaction is typically complete within 2-4 hours.

Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the methanol solvent using a rotary evaporator.

  • Partitioning: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a 250 mL separatory funnel.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with 30 mL of brine (saturated NaCl solution) to remove residual water and inorganic impurities. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.

    • Expert Insight: The sodium sulfate will clump together if water is present. Add small portions until some of the drying agent remains free-flowing, indicating that all water has been absorbed.

Purification and Characterization
  • Filtration and Concentration: Filter the dried organic solution through a funnel with a cotton plug to remove the sodium sulfate. Rinse the flask and filter cake with a small amount of ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification (if necessary): If the crude product shows impurities by TLC, purify it using silica gel column chromatography.

    • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-Methoxy-5-methylpyrimidine as a pure compound.[10]

  • Characterization: The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

    • ¹H NMR: Expect signals for the methoxy protons (~4.0 ppm), the methyl protons (~2.2 ppm), and the two aromatic pyrimidine protons.

    • Mass Spectrometry: Expect a molecular ion peak corresponding to the product's molecular weight (124.14 g/mol ).[10][11]

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis Setup Assemble Dry Glassware (Flask, Condenser) Charge_SM Charge 2-Chloro-5-methylpyrimidine & Anhydrous Methanol Setup->Charge_SM Add_Nuc Add Sodium Methoxide Solution (1.1 eq) Reflux Heat to Reflux (65-70°C, 2-4h) Add_Nuc->Reflux TLC Monitor by TLC (Hexane:EtOAc 7:3) Reflux->TLC Rotovap1 Remove Methanol (Rotary Evaporator) Extract Partition between EtOAc and Water Rotovap1->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter and Concentrate Column Column Chromatography (if needed) Filter->Column Product Pure 2-Methoxy-5-methylpyrimidine Column->Product

Caption: Workflow for the synthesis of 2-Methoxy-5-methylpyrimidine.

Safety and Handling

  • Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[9][12] Handle it in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves. Ensure no water is present.

  • Solvents: Methanol and ethyl acetate are flammable liquids. Keep them away from ignition sources. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

  • General Precautions: Perform the entire procedure in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

References

  • Wikipedia. (2023). Sodium methoxide. Retrieved from [Link]

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitropyrimidine. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-Methoxy-5-methylpyrimidine in Agrochemical Formulation

Executive Summary Pyrimidine derivatives are foundational to modern agrochemical development, featuring as the core scaffold in over 60 commercial pesticides, including broad-spectrum herbicides, fungicides, and insectic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives are foundational to modern agrochemical development, featuring as the core scaffold in over 60 commercial pesticides, including broad-spectrum herbicides, fungicides, and insecticides[1]. Among these, 2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) serves as a highly versatile and functionalized heterocyclic building block[2]. Its unique structural features make it an ideal precursor for synthesizing complex active ingredients (AIs), specifically acetolactate synthase (ALS) inhibiting herbicides and anilinopyrimidine-class fungicides[3].

This application note provides an in-depth technical guide on the mechanistic rationale, synthetic workflows, and formulation protocols for utilizing 2-Methoxy-5-methylpyrimidine in the development of next-generation agricultural suspension concentrates (SC).

Mechanistic Rationale: The Pyrimidine Core in Target Binding

The biological efficacy of pyrimidine-based agrochemicals is strictly governed by their binding affinity to target enzymes in pest or weed species[3]. The selection of 2-Methoxy-5-methylpyrimidine as a starting material is driven by the specific physicochemical properties imparted by its substituents:

  • Steric and Electronic Modulation: The C2-methoxy group provides critical electronic influence. In the active site of the ALS enzyme, the oxygen atom of the methoxy group acts as a strong hydrogen-bond acceptor, anchoring the molecule and competitively inhibiting the binding of natural substrates (pyruvate)[1].

  • Lipophilicity and Cuticular Penetration: The C5-methyl group increases the overall partition coefficient (logP) of the synthesized AI. This causality is critical in agrochemical formulation: higher lipophilicity translates directly to enhanced penetration through the waxy cuticle of plant leaves, ensuring that the formulated herbicide successfully reaches the symplast[4].

  • Metabolic Stability: The fully substituted nature of this pyrimidine core prevents rapid oxidative degradation by plant cytochrome P450 enzymes, significantly prolonging the half-life of the AI in the field.

Experimental Protocols: Synthesis and Formulation

Protocol 1: Synthesis of a Pyrimidinylsulfonylurea Herbicide Intermediate

Objective: To couple 2-Methoxy-5-methylpyrimidine with an arylsulfonyl isocyanate to form a highly active sulfonylurea bridge[1]. Causality & Validation: The reaction utilizes a dry polar aprotic solvent (acetonitrile) to prevent the premature hydrolysis of the moisture-sensitive isocyanate. A self-validating step is integrated using real-time HPLC monitoring to ensure the complete consumption of the pyrimidine precursor before quenching, which maximizes yield and prevents downstream formulation impurities.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 0.1 mol of 2-Methoxy-5-methylpyrimidine in 200 mL of anhydrous acetonitrile.

  • Activation: Cool the reaction mixture to 0–5 °C using an ice-water bath. This low temperature controls the highly exothermic coupling reaction and prevents the dimerization of the isocyanate reagent.

  • Coupling: Dropwise, add 0.105 mol of 2-chlorobenzenesulfonyl isocyanate over a period of 30 minutes. Maintain rigorous magnetic stirring.

  • Validation Check: After 2 hours, sample 50 µL of the reaction mixture. Quench with methanol and analyze via HPLC-UV (254 nm). Self-validating threshold: Proceed to step 5 only when the peak corresponding to 2-Methoxy-5-methylpyrimidine (retention time ~4.2 min) represents <1% of the total peak area.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexane (1:3) to yield the pure pyrimidinylsulfonylurea AI.

Protocol 2: Formulation of the Active Ingredient into a Suspension Concentrate (SC)

Objective: To formulate the synthesized, highly crystalline AI into a stable, field-ready Suspension Concentrate (SC) that maximizes foliar uptake. Causality & Validation: SC formulations are specifically chosen for highly active, low-solubility solid AIs. Milling the particles to a D90 < 5 µm increases the surface-area-to-volume ratio, directly causing higher dissolution rates upon dilution in the farmer's spray tank. Rheology modifiers (Xanthan gum) are added to create a shear-thinning fluid, preventing particle sedimentation during storage while allowing easy pouring.

Step-by-Step Methodology:

  • Pre-mixing: In a high-shear mixer, combine 40% (w/w) of the synthesized pyrimidine AI, 3% polymeric dispersant (e.g., polycarboxylate ether), 2% wetting agent (sodium alkyl naphthalene sulfonate), 5% propylene glycol (antifreeze), and 50% deionized water.

  • Milling: Transfer the homogenous slurry to a horizontal bead mill loaded with 1.0 mm zirconium oxide beads. Mill at 3000 RPM.

  • Particle Size Validation: Measure the particle size distribution using laser diffraction every 15 minutes. Self-validating threshold: Stop milling when D50 is ~1.5 µm and D90 < 5.0 µm. This ensures optimal biological efficacy without causing Ostwald ripening (crystal growth) over time.

  • Stabilization: Transfer the milled dispersion to a low-shear blender. Slowly add 0.2% Xanthan gum (pre-swelled in water) and 0.1% biocide.

  • Quality Control: Measure the viscosity at low shear (0.1 s⁻¹) to ensure it exceeds 1000 mPa·s, guaranteeing long-term shelf stability and preventing phase separation.

Data Presentation: Physicochemical and Efficacy Profiling

The table below summarizes the comparative properties of the 2-Methoxy-5-methylpyrimidine-derived AI against standard commercial benchmarks, highlighting the formulation advantages.

Parameter2-Methoxy-5-methylpyrimidine DerivativeCommercial Benchmark (Nicosulfuron)Causality / Impact on Formulation
Molecular Weight ( g/mol ) ~340.5410.4Lower MW improves systemic mobility within the plant vascular system.
LogP (Octanol/Water) 1.850.61Increased lipophilicity (due to C5-methyl) enhances cuticular wax penetration.
Water Solubility (mg/L at pH 7) 12.418.0Low solubility necessitates the SC formulation approach to prevent crystallization.
Melting Point (°C) 162 - 164141 - 144High melting point ensures AI stability during the high-friction bead milling process.
Target Enzyme IC50 (nM) 8.211.5C2-methoxy hydrogen bonding yields superior target enzyme affinity.

Process Visualizations

Mechanism of Action Pathway

ALS_Pathway Pyr Pyruvate (Plant Metabolism) ALS Acetolactate Synthase (ALS Enzyme) Pyr->ALS Substrate Binding Acet Acetolactate ALS->Acet Catalysis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acet->BCAA Biosynthesis Death Weed Necrosis & Plant Death BCAA->Death Depletion Inhibitor 2-Methoxy-5-methylpyrimidine Derivative Inhibitor->ALS Competitive Inhibition (H-Bonding via Methoxy)

Mechanism of Action: Inhibition of the ALS pathway by the pyrimidine derivative leading to weed death.

SC Formulation Workflow

SC_Formulation Raw Raw Materials Pyrimidine AI + Dispersants Mix High-Shear Mixing Slurry Formation Raw->Mix Mill Mill Mix->Mill QC {Validation Check|Laser Diffraction} Mill->QC QC->Mill Fail Rheology Stabilization Add Xanthan Gum QC->Rheology Pass Final Final Product Stable SC Formulation Rheology->Final

Workflow for processing the synthesized pyrimidine active ingredient into a Suspension Concentrate.

References

  • Synblock "CAS 17758-07-5 | 2-Methoxy-5-methylpyrimidine - Synblock".
  • Journal of Agricultural and Food Chemistry (ACS Publications) "Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides".
  • Journal of Heterocyclic Chemistry "Pyrimidine derivatives in discovery of pesticides: A review".
  • Proceedings of the National Academy of Sciences (PNAS) "A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis".

Sources

Application

Application Note: A Robust and Scalable Synthesis of 4-chloro-2-methoxy-5-methylpyrimidine, a Key Pharmaceutical Intermediate

An Application Note on the Synthesis of 4-chloro-2-methoxy-5-methylpyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a reliable and scalable two-step synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 4-chloro-2-methoxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable and scalable two-step synthesis of 4-chloro-2-methoxy-5-methylpyrimidine, a valuable heterocyclic building block in medicinal chemistry. The protocol begins with the widely available starting material, 2,4-dihydroxy-5-methylpyrimidine (thymine), which undergoes a dichlorination reaction followed by a regioselective monomethoxylation. This method provides a practical route for obtaining the target compound in good yield and purity, suitable for further elaboration in drug discovery programs.

Introduction

Substituted pyrimidines are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. [1]The title compound, 4-chloro-2-methoxy-5-methylpyrimidine, is a particularly useful intermediate due to its distinct functional groups. The chloro group at the 4-position serves as a versatile handle for various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the methoxy group at the 2-position can modulate the electronic properties of the pyrimidine ring and can also be a site for further chemical modification. [2]The presence of the methyl group at the 5-position provides an additional point for structural diversification.

The strategic placement of these functional groups makes 4-chloro-2-methoxy-5-methylpyrimidine a sought-after precursor for the synthesis of complex molecular architectures with potential therapeutic applications. [1][3]This document outlines a field-proven protocol for its preparation, emphasizing the critical parameters for achieving high yield and purity.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 4-chloro-2-methoxy-5-methylpyrimidine is achieved through a two-step process commencing with the readily available and cost-effective starting material, 2,4-dihydroxy-5-methylpyrimidine, more commonly known as thymine.

Step 1: Dichlorination of 2,4-dihydroxy-5-methylpyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine to its corresponding dichloro derivative, 2,4-dichloro-5-methylpyrimidine. This transformation is a classic and robust method in pyrimidine chemistry, employing phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. [4][5][6]The reaction proceeds through the formation of phosphate ester intermediates at the hydroxyl groups, which are subsequently displaced by chloride ions. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often employed to accelerate the reaction.

Step 2: Regioselective Monomethoxylation of 2,4-dichloro-5-methylpyrimidine

The second and more nuanced step is the selective replacement of one of the chlorine atoms with a methoxy group. The two chlorine atoms on the 2,4-dichloro-5-methylpyrimidine intermediate exhibit differential reactivity towards nucleophiles. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. However, to synthesize the desired 4-chloro-2-methoxy-5-methylpyrimidine, substitution at the C2 position is required.

Achieving this regioselectivity can be challenging but is attainable through careful control of reaction conditions. By using a stoichiometric amount of sodium methoxide at low temperatures, the kinetic product, which in this case is the 2-methoxy-substituted pyrimidine, can be favored. At higher temperatures, the thermodynamically more stable 4-methoxy isomer tends to be the major product. Therefore, maintaining a low reaction temperature is critical for maximizing the yield of the desired isomer.

Overall Reaction Scheme

G Thymine 2,4-Dihydroxy-5-methylpyrimidine (Thymine) Dichloro 2,4-Dichloro-5-methylpyrimidine Thymine->Dichloro  POCl₃, N,N-Dimethylaniline (cat.)  Reflux, 3-4 h Product 4-Chloro-2-methoxy-5-methylpyrimidine Dichloro->Product  NaOCH₃ (1.0 eq)  Anhydrous MeOH, 0-5 °C, 2-3 h

Caption: Synthetic pathway for 4-chloro-2-methoxy-5-methylpyrimidine.

Detailed Experimental Protocol

Part 1: Synthesis of 2,4-dichloro-5-methylpyrimidine

This protocol outlines the chlorination of 2,4-dihydroxy-5-methylpyrimidine.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 10g scale)Moles
2,4-dihydroxy-5-methylpyrimidine (Thymine)C₅H₆N₂O₂126.1110.0 g0.079
Phosphorus oxychloride (POCl₃)POCl₃153.3350 mL (approx. 82.5 g)0.538
N,N-DimethylanilineC₈H₁₁N121.181.0 mL (approx. 0.96 g)0.008
Dichloromethane (DCM)CH₂Cl₂84.932 x 50 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Crushed IceH₂O (s)18.02~200 g-
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution), and a dropping funnel, place 2,4-dihydroxy-5-methylpyrimidine (10.0 g, 0.079 mol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL) to the flask.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (1.0 mL) to the stirred suspension.

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature of approximately 110-115 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Post-Reaction Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Quenching: In a separate large beaker (at least 1 L), place approximately 200 g of crushed ice. Slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichloro-5-methylpyrimidine as a solid.

Part 2: Synthesis of 4-chloro-2-methoxy-5-methylpyrimidine

This protocol details the regioselective methoxylation of the dichlorinated intermediate.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 10g scale)Moles
2,4-dichloro-5-methylpyrimidineC₅H₄Cl₂N₂163.0110.0 g0.061
Sodium Methoxide (NaOCH₃)CH₃ONa54.023.3 g0.061
Anhydrous Methanol (MeOH)CH₃OH32.04150 mL-
Dichloromethane (DCM)CH₂Cl₂84.932 x 50 mL-
Deionized WaterH₂O18.0250 mL-
Saturated Sodium Chloride Solution (Brine)NaCl (aq)-50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the crude 2,4-dichloro-5-methylpyrimidine (10.0 g, 0.061 mol) in anhydrous methanol (100 mL). Cool the solution to 0-5 °C using an ice-salt bath.

  • Nucleophile Preparation and Addition: In a separate flask, prepare a solution of sodium methoxide (3.3 g, 0.061 mol) in anhydrous methanol (50 mL). Add this solution dropwise to the cooled pyrimidine solution over a period of approximately 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes) to confirm the consumption of the starting material.

  • Solvent Removal: Once the reaction is deemed complete, remove the methanol under reduced pressure.

  • Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product obtained from the methoxylation step will likely be a mixture of the desired 4-chloro-2-methoxy-

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing and Purification of 2-Methoxy-5-methylpyrimidine

Introduction 2-Methoxy-5-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is prevalent in a range of biologically active molecules, makin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-5-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif is prevalent in a range of biologically active molecules, making its efficient and scalable production a critical aspect of drug development and manufacturing. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and purification processes for 2-Methoxy-5-methylpyrimidine. The protocols outlined herein are designed to be robust, scalable, and validated, ensuring high purity and yield of the final product.

PART 1: Synthesis of 2-Methoxy-5-methylpyrimidine

The synthesis of 2-Methoxy-5-methylpyrimidine can be achieved through a multi-step process. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the pyrimidine ring's nitrogen atoms, followed by functional group manipulations.

Proposed Synthetic Route

A plausible and scalable synthetic route to 2-Methoxy-5-methylpyrimidine starts from commercially available reagents. The following scheme illustrates the proposed synthesis:

Synthesis of 2-Methoxy-5-methylpyrimidine cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation 3-Methylmalonaldehyde_dianil 3-Methylmalonaldehyde dianil 2-Hydroxy-5-methylpyrimidine 2-Hydroxy-5-methylpyrimidine 3-Methylmalonaldehyde_dianil->2-Hydroxy-5-methylpyrimidine HCl, Ethanol Urea Urea Urea->2-Hydroxy-5-methylpyrimidine 2-Hydroxy-5-methylpyrimidine_2 2-Hydroxy-5-methylpyrimidine 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine 2-Hydroxy-5-methylpyrimidine_2->2-Chloro-5-methylpyrimidine POCl3 2-Chloro-5-methylpyrimidine_2 2-Chloro-5-methylpyrimidine 2-Methoxy-5-methylpyrimidine 2-Methoxy-5-methylpyrimidine 2-Chloro-5-methylpyrimidine_2->2-Methoxy-5-methylpyrimidine Sodium methoxide, Methanol

Caption: Proposed three-step synthesis of 2-Methoxy-5-methylpyrimidine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Hydroxy-5-methylpyrimidine

This step involves the cyclocondensation of a 1,3-dicarbonyl equivalent with urea.[1]

  • Materials:

    • 3-Methylmalonaldehyde dianil (1 equivalent)

    • Urea (1.5 equivalents)

    • Concentrated Hydrochloric Acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methylmalonaldehyde dianil in ethanol.

    • Add urea to the solution and stir until it is suspended.

    • Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-5-methylpyrimidine.

Step 2: Synthesis of 2-Chloro-5-methylpyrimidine

The hydroxyl group is converted to a chlorine atom using a chlorinating agent.

  • Materials:

    • 2-Hydroxy-5-methylpyrimidine (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (3 equivalents)

  • Procedure:

    • In a fume hood, carefully add 2-hydroxy-5-methylpyrimidine to a flask containing phosphorus oxychloride. The reaction is exothermic.

    • Heat the mixture to reflux for 2-3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This should be done in a well-ventilated fume hood as it generates HCl gas.

    • Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is slightly alkaline.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyrimidine.

Step 3: Synthesis of 2-Methoxy-5-methylpyrimidine

The final step is a nucleophilic substitution of the chlorine atom with a methoxy group.

  • Materials:

    • 2-Chloro-5-methylpyrimidine (1 equivalent)

    • Sodium methoxide (1.2 equivalents)

    • Methanol

  • Procedure:

    • Dissolve 2-chloro-5-methylpyrimidine in methanol in a round-bottom flask.

    • Add sodium methoxide to the solution. The reaction is typically exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methoxy-5-methylpyrimidine.

PART 2: Scale-Up Manufacturing Considerations

Scaling up the synthesis of 2-Methoxy-5-methylpyrimidine from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Process Safety
  • Hazardous Reagents: The use of phosphorus oxychloride (POCl₃) in Step 2 is a major safety concern. POCl₃ is highly corrosive and reacts violently with water.[2] Scale-up requires a closed system reactor with appropriate scrubbing for HCl and POCl₃ fumes.

  • Exothermic Reactions: The chlorination and methoxylation steps are exothermic. Adequate cooling capacity and temperature monitoring are crucial to prevent runaway reactions.

  • Waste Disposal: The process generates acidic and organic waste streams that must be handled and disposed of in accordance with environmental regulations.

Equipment and Process Optimization
  • Reactors: Glass-lined or stainless steel reactors are suitable for all steps of the synthesis. The reactor should be equipped with a robust agitation system, temperature control, and a reflux condenser.

  • Raw Material Sourcing: The availability and cost of starting materials at a large scale are critical considerations.[3]

  • Solvent Selection: While lab-scale synthesis may use a variety of solvents, industrial processes favor solvents that are effective, have a good safety profile, are easily recoverable, and are cost-effective.

  • Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., FTIR or Raman spectroscopy) can provide real-time information on reaction progress, leading to better control and optimization of the process.

PART 3: Purification Processes

The crude 2-Methoxy-5-methylpyrimidine obtained from the synthesis will contain impurities such as unreacted starting materials, by-products, and residual solvents. A robust purification strategy is essential to achieve the high purity required for pharmaceutical applications.

Purification Techniques

Several techniques can be employed for the purification of 2-Methoxy-5-methylpyrimidine. The choice of method depends on the nature of the impurities, the required purity level, and the scale of production.

Purification TechniquePrincipleAdvantagesDisadvantages
Crystallization Difference in solubility of the compound and impurities in a solvent.Cost-effective, scalable, can provide very high purity.Requires a suitable solvent, potential for product loss in the mother liquor.
Distillation Difference in boiling points of the compound and impurities.Effective for volatile impurities, scalable.Not suitable for thermally labile compounds, may require high vacuum for high-boiling point compounds.
Column Chromatography Differential adsorption of the compound and impurities on a stationary phase.High resolution, can separate closely related impurities.Can be expensive and time-consuming for large-scale production, generates significant solvent waste.
Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most effective and economical method for purifying solid organic compounds at a large scale.[4][5]

  • Solvent Screening: The first step is to identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and heptane.

  • Procedure:

    • Dissolve the crude 2-Methoxy-5-methylpyrimidine in a minimum amount of the chosen hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

For smaller scales or when crystallization is not effective, flash column chromatography can be used.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified 2-Methoxy-5-methylpyrimidine.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of organic compounds.[6][7] A validated HPLC method should be used to quantify the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product and to detect any structural isomers or impurities.

PART 4: Safety and Handling

Proper safety precautions must be observed when handling 2-Methoxy-5-methylpyrimidine and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11][12]

  • Ventilation: All operations should be carried out in a well-ventilated area or a fume hood, especially when working with volatile or toxic reagents like POCl₃.[2]

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to understand their hazards and handling procedures. While a specific MSDS for 2-Methoxy-5-methylpyrimidine may not be readily available, data from related compounds can provide guidance.[9][10][11][12]

Conclusion

The successful scale-up of the manufacturing and purification of 2-Methoxy-5-methylpyrimidine is achievable through careful planning, process optimization, and adherence to safety protocols. The synthetic route and purification methods described in these application notes provide a solid foundation for producing this important intermediate with high purity and yield. Further process development and optimization may be required to tailor the procedures to specific manufacturing facilities and regulatory requirements.

References

  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support | Organic Process Research & Development - ACS Publications. (2003).
  • Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support | Organic Process Research & Development. (2003).
  • Gram-scale synthesis of the target fused pyrimidine derivatives,... | Download Scientific Diagram - ResearchGate.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. (2025).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Publishing. (2023).
  • CAS 17758-07-5 | 2-Methoxy-5-methylpyrimidine - Synblock.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma. (2025).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2015).
  • Preparation of 2,4-dichloro-5-methoxy pyrimidine - Eureka | Patsnap.
  • MSDS Linked to catalog.xlsx.
  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.
  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed. (2005).
  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives | Request PDF.
  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC.
  • Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine - Benchchem.
  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols - Benchchem.
  • Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine - Benchchem.
  • Separation and purification applications for mutagenic impurities. (2017).
  • Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide - Benchchem.
  • A Comparative Guide to Validated Analytical Methods for 2-Methoxypyrazine Determination - Benchchem.
  • Guide for Two-Step Purification Setup & Principles - KNAUER.
  • (12) United States Patent - Googleapis.com. (2008).
  • s PATENT OFFICE - Googleapis.com.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HPLC Analysis of 2,4,5-T on Mixed-Mode Columns - SIELC Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 2-Methoxy-5-methylpyrimidine crystallization

Welcome to the technical support center for the crystallization of 2-Methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-Methoxy-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide you with the scientific rationale behind the purification challenges you may encounter and to offer robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methoxy-5-methylpyrimidine and how does it influence impurity profiles?

The most prevalent and industrially scalable synthesis of 2-Methoxy-5-methylpyrimidine is achieved through the nucleophilic substitution of 2-chloro-5-methylpyrimidine with sodium methoxide. This reaction is favored for its high yield and relatively mild conditions. However, the nature of this synthesis directly impacts the types of impurities that are commonly observed in the crude product. Understanding this pathway is the first step in effective troubleshooting.

Q2: What are the primary impurities I should be concerned about in my crude 2-Methoxy-5-methylpyrimidine?

The impurity profile of your crude product is typically dominated by two main species originating from the synthesis:

  • Unreacted Starting Material: 2-Chloro-5-methylpyrimidine can persist if the reaction does not go to completion.

  • Hydrolysis Product: 5-Methyl-2(1H)-pyrimidinone is formed if trace amounts of water are present in the reaction mixture, leading to the hydrolysis of either the starting material or the product.

The presence of these impurities can significantly impact the crystallization process and the purity of the final product.

Q3: How do the physicochemical properties of the main impurities differ from 2-Methoxy-5-methylpyrimidine and why is this important for purification?

The successful purification of 2-Methoxy-5-methylpyrimidine by crystallization hinges on the differences in solubility between the desired compound and its main impurities.

CompoundStructureMolecular Weight ( g/mol )PolarityExpected Solubility Profile
2-Methoxy-5-methylpyrimidine 124.14Moderately PolarSoluble in a range of organic solvents.
2-Chloro-5-methylpyrimidine 128.56Less PolarGenerally more soluble in non-polar organic solvents compared to the product. Slightly soluble in water.[1]
5-Methyl-2(1H)-pyrimidinone alt text 110.12More Polar (H-bond donor)More soluble in polar solvents like water and alcohols.

This differential solubility is the key principle we exploit during crystallization to selectively precipitate the pure product while leaving the impurities in the mother liquor.

Troubleshooting Guide for Crystallization

This section addresses specific problems you may encounter during the crystallization of 2-Methoxy-5-methylpyrimidine.

Problem 1: My crystallized product is contaminated with unreacted 2-chloro-5-methylpyrimidine.

Cause: This is a common issue arising from incomplete reaction or inefficient removal of the starting material. Due to their similar structures, co-crystallization can occur if the solvent system is not optimized.

Solution:

  • Reaction Optimization: Ensure the reaction goes to completion by using a slight excess of sodium methoxide and allowing for sufficient reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection for Crystallization: The key is to choose a solvent system where the solubility of 2-chloro-5-methylpyrimidine is significantly higher than that of 2-Methoxy-5-methylpyrimidine, especially at lower temperatures.

    • Recommended Solvents to Screen:

      • Isopropanol/Water: Isopropanol is a good solvent for both, but the addition of water as an anti-solvent will decrease the solubility of the more polar product, while keeping the less polar starting material in solution.

      • Toluene or Heptane/Ethyl Acetate mixtures: Start by dissolving the crude material in a minimal amount of a more polar solvent like ethyl acetate at an elevated temperature. Then, slowly add a non-polar solvent like toluene or heptane until turbidity is observed. Re-heat to get a clear solution and then allow it to cool slowly. This will favor the crystallization of the moderately polar product over the less polar starting material.

Problem 2: My final product contains 5-methyl-2(1H)-pyrimidinone.

Cause: The presence of this hydrolysis byproduct indicates that water was present in your reaction or work-up. 5-Methyl-2(1H)-pyrimidinone is more polar than the desired product due to its ability to act as a hydrogen bond donor.

Solution:

  • Anhydrous Reaction Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Aqueous Work-up and Extraction: During the work-up, a basic wash (e.g., with a dilute sodium bicarbonate solution) can help to deprotonate the weakly acidic 5-methyl-2(1H)-pyrimidinone, increasing its solubility in the aqueous phase and facilitating its removal from the organic layer containing your product.

  • Crystallization Solvent System: Utilize a solvent system that disfavors the crystallization of this polar impurity.

    • Recommended Solvents to Screen:

      • Ethyl Acetate or Dichloromethane: These solvents of intermediate polarity are less likely to dissolve the more polar 5-methyl-2(1H)-pyrimidinone compared to the desired product.

      • Avoid highly polar solvents like methanol or ethanol as the primary crystallization solvent if this impurity is present in significant amounts , as they will also readily dissolve the impurity, potentially leading to its co-crystallization.

Problem 3: The crystallized product has a low yield.

Cause: Low recovery can be due to several factors, including the selection of a suboptimal solvent where the product has high solubility even at low temperatures, or using an excessive amount of solvent.

Solution:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. A supersaturated solution is necessary for good crystal yield upon cooling.

  • Solvent Screening: Perform small-scale solubility tests to find a solvent where 2-Methoxy-5-methylpyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Cooling Procedure: After the initial cooling to room temperature, further cool the crystallization mixture in an ice bath or refrigerator for a sufficient period to maximize precipitation.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of product is present, a second crop of crystals can be obtained by further concentration and cooling.

Problem 4: The product "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent, or if the solution is cooled too rapidly. The presence of impurities can also disrupt the crystal lattice formation.

Solution:

  • Slower Cooling: Allow the solution to cool to room temperature more slowly. Insulating the flask can help.

  • Add More Solvent: Re-heat the mixture until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod to create nucleation sites.

    • Seeding: Add a few seed crystals of pure 2-Methoxy-5-methylpyrimidine to the cooled solution to initiate crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent may not be appropriate. Experiment with different solvents or solvent/anti-solvent combinations.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In small test tubes, test the solubility of your crude 2-Methoxy-5-methylpyrimidine in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of 2-Methoxy-5-methylpyrimidine and its common impurities. Method optimization may be required based on your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Start with a higher aqueous percentage to retain the more polar 5-methyl-2(1H)-pyrimidinone.

    • Gradually increase the acetonitrile concentration to elute 2-Methoxy-5-methylpyrimidine and then the less polar 2-chloro-5-methylpyrimidine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizing the Troubleshooting Process

The following workflow diagram can guide you through the process of troubleshooting common crystallization issues.

Sources

Optimization

Optimizing HPLC mobile phase for 2-Methoxy-5-methylpyrimidine separation

Technical Support Center: HPLC Method Optimization for 2-Methoxy-5-methylpyrimidine Welcome to the Advanced Chromatography Support Center. 2-Methoxy-5-methylpyrimidine is a polar, basic heterocyclic compound.

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization for 2-Methoxy-5-methylpyrimidine

Welcome to the Advanced Chromatography Support Center. 2-Methoxy-5-methylpyrimidine is a polar, basic heterocyclic compound. Due to the basic nature of the pyrimidine ring nitrogens, chromatographers frequently encounter peak shape distortions—most notably peak tailing—during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase and stationary phase parameters.

Diagnostic Workflow

HPLC_Optimization Start Analyze 2-Methoxy-5-methylpyrimidine Peak Shape Tailing Peak Tailing (As > 1.5) Chemical Interaction Start->Tailing Basic Analyte Only SystemIssue All Peaks Tailing (Including Neutral Markers) Start->SystemIssue Global Asymmetry LowPH Lower pH < 3.0 (Protonate Silanols) Tailing->LowPH pH Optimization EndCap Use BDS/End-capped Column (Block Silanols) Tailing->EndCap Stationary Phase FixSystem Minimize Dead Volume / Replace Column SystemIssue->FixSystem Physical Fix Optimal Symmetrical Peak (As 1.0 - 1.2) Validated Method LowPH->Optimal Interactions Suppressed EndCap->Optimal Steric Shielding FixSystem->Optimal Restored Flow Path

Logical troubleshooting workflow for resolving peak tailing in basic pyrimidine HPLC separation.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: Why does 2-Methoxy-5-methylpyrimidine exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in basic pyrimidines is rarely a single-variable issue; it is caused by multiple competing retention mechanisms[1]. While the primary retention mechanism is hydrophobic partitioning, a secondary interaction occurs between the basic nitrogen atoms of the pyrimidine ring and exposed, unbonded residual silanol groups (Si-OH) on the silica stationary phase[2]. At mid-pH ranges, free silanols ionize to form highly acidic Si-O⁻ sites[1]. The protonated pyrimidine undergoes strong ion-exchange interactions with these sites, causing the trailing edge of the peak to elongate[3].

Q2: How does mobile phase pH manipulation resolve this secondary interaction? A2: The most robust solution is to lower the mobile phase pH below 3.0[4]. Causality dictates that at pH < 3.0, the acidic silanol groups on the stationary phase are fully protonated (reverting to neutral Si-OH)[3][5]. This completely suppresses the electrostatic ion-exchange mechanism, leaving only the predictable hydrophobic retention. We recommend using 0.1% Formic Acid or 10–25 mM Phosphate buffer adjusted to pH 2.5 to achieve sharp, Gaussian peaks[4][5].

Q3: If my assay requires physiological pH (pH 7.4), how can I maintain peak symmetry? A3: If low pH is incompatible with your detector or downstream application, you must mask the ionized silanols chemically. Increasing the buffer concentration (e.g., from 10 mM to 25 mM potassium phosphate) increases the ionic strength of the mobile phase[4]. The high concentration of buffer cations outcompetes the pyrimidine derivative for the ionized silanol sites. Additionally, you must switch to a Base-Deactivated Silica (BDS) or fully end-capped column, which physically shields the silica backbone from the analyte[4][5].

Q4: Should I use Methanol or Acetonitrile as the organic modifier? A4: Acetonitrile (MeCN) is strongly preferred. MeCN has a lower viscosity profile when mixed with water compared to Methanol, which significantly reduces system backpressure and improves mass transfer kinetics within the column pores[6][7]. Faster mass transfer minimizes longitudinal diffusion and band broadening, which is critical for maintaining resolution when separating closely related pyrimidine impurities.

Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure scientific integrity, method development must be self-validating. This protocol isolates chemical interactions from physical system failures to prevent false-positive optimizations.

Step 1: System Integrity and Void Volume Check

  • Prepare a mixed standard containing 2-Methoxy-5-methylpyrimidine, Uracil (unretained void marker), and Toluene (retained neutral marker).

  • Inject the standard using a generic gradient (e.g., 5% to 95% MeCN over 10 minutes).

  • Self-Validation Check: Calculate the Asymmetry Factor ( As​ ) for all peaks. If Toluene exhibits tailing ( As​>1.5 ), the issue is physical (e.g., column bed collapse or extra-column dead volume)[3][4]. If Toluene is symmetrical ( As​≤1.2 ) but the pyrimidine tails, the issue is confirmed as a chemical silanol interaction. Proceed to Step 2.

Step 2: Silanol Suppression via Acidic Modifier

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Run the separation gradient.

  • Self-Validation Check: Measure the USP Tailing Factor ( T ) at 5% peak height[2]. A reduction of the pyrimidine T value from >1.5 to ≤1.2 confirms successful protonation of surface silanols and validates the mobile phase chemistry[2][5].

Step 3: Buffer Capacity Verification (For Isocratic Methods)

  • If using an isocratic method for high-throughput screening, prepare a 20 mM Ammonium Acetate buffer.

  • Adjust the pH to be at least 1.0 pH unit away from the pKa​ of 2-Methoxy-5-methylpyrimidine to ensure the compound is in a single ionization state[2][7].

  • Self-Validation Check: Perform replicate injections ( n=5 ). Consistent retention times (RSD < 0.5%) validate that the buffer capacity is sufficient to resist local pH changes during sample injection[7].

Quantitative Impact of Mobile Phase Parameters on Peak Symmetry

ParameterConditionMechanism of ActionTypical Asymmetry Factor ( As​ )
pH Control pH 7.0 (Unbuffered)High silanol ionization; strong ion-exchange> 2.0 (Severe Tailing)
pH Control pH 2.5 (0.1% Formic Acid)Silanols fully protonated; interactions suppressed1.0 - 1.2 (Symmetrical)
Buffer Strength 25 mM Phosphate (pH 7.0)High ionic strength masks ionized silanols1.3 - 1.5 (Acceptable)
Stationary Phase Base-Deactivated SilicaPhysical end-capping blocks free silanols1.1 - 1.3 (Good)
System Integrity Extra-Column Dead VolumeLongitudinal diffusion and band broadening> 1.8 (Global Tailing)

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link]

  • Peak Tailing in HPLC - Element Lab Solutions[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex[Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-5-methylpyrimidine Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during substitutio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during substitution reactions with 2-methoxy-5-methylpyrimidine, with a particular focus on overcoming steric hindrance. The following question-and-answer format addresses specific experimental issues, offering explanations grounded in reaction mechanisms and supported by established protocols.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on 2-methoxy-5-methylpyrimidine is sluggish or failing. What are the likely causes related to steric hindrance?

A1: The pyrimidine ring is inherently electron-deficient, which generally favors nucleophilic aromatic substitution.[1][2] However, the substituents on the ring and the nature of the nucleophile play a critical role. In the case of 2-methoxy-5-methylpyrimidine, several factors can contribute to poor reactivity:

  • Steric Shielding by the 5-Methyl Group: The methyl group at the C5 position can sterically hinder the approach of a nucleophile, particularly at the adjacent C4 and C6 positions. This effect is more pronounced with bulky nucleophiles.[3][4]

  • Electron-Donating Effect of the Methoxy Group: The 2-methoxy group, while a potential leaving group, also has an electron-donating resonance effect. This can slightly decrease the electrophilicity of the pyrimidine ring, making it less reactive towards nucleophiles compared to pyrimidines with electron-withdrawing groups.[5]

  • Nucleophile Bulk: Large, sterically demanding nucleophiles will have greater difficulty approaching the electrophilic centers of the pyrimidine ring, especially when adjacent to the methyl group.[3]

Q2: How can I enhance the reactivity of the 2-methoxy group as a leaving group?

A2: The methoxy group is not an ideal leaving group. Its efficiency can be significantly improved by converting it into a better leaving group. One common strategy is to first replace the methoxy group with a halogen, which is a better leaving group for SNAr reactions. The general reactivity trend for halogens in such reactions is I > Br > Cl > F.[6]

Alternatively, if your starting material must be 2-methoxy-5-methylpyrimidine, consider activating the ring system through other means. For instance, if another position on the ring is halogenated, that can serve as the primary site for substitution.

Another approach involves oxidizing a 2-methylthio group to a 2-methylsulfonyl group, which is an excellent leaving group.[5] While your substrate is a 2-methoxy derivative, this principle of converting a poor leaving group into a better one is a key strategy in pyrimidine chemistry.

Troubleshooting Guides
Problem 1: Low yield in a Buchwald-Hartwig amination with a bulky secondary amine.

Troubleshooting Steps:

  • Ligand Selection is Crucial: For sterically hindered substrates and nucleophiles in Buchwald-Hartwig aminations, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands are often necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8] Consider ligands such as XPhos, SPhos, or RuPhos.

  • Optimize the Base: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are typically used. Potassium tert-butoxide (KOt-Bu) is a common choice.[7] However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) might be beneficial.

  • Solvent Considerations: Aprotic polar solvents like toluene, dioxane, or DMF are generally effective.[7] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Microwave Irradiation: To overcome high activation barriers, consider using microwave-assisted heating.[9][10] This can significantly reduce reaction times and improve yields, especially for challenging couplings.[11]

Workflow for Optimizing Buchwald-Hartwig Amination:

start Low Yield in Buchwald-Hartwig Amination ligand Screen Ligands (e.g., XPhos, SPhos) start->ligand base Optimize Base (e.g., KOt-Bu, Cs2CO3) ligand->base solvent Vary Solvent (e.g., Toluene, Dioxane) base->solvent microwave Employ Microwave Irradiation solvent->microwave yield Improved Yield? microwave->yield success Successful Reaction yield->success Yes fail Re-evaluate Strategy yield->fail No

Caption: Decision workflow for troubleshooting a low-yielding Buchwald-Hartwig reaction.

Problem 2: Poor results in a Sonogashira coupling with a terminal alkyne.

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and degradation of the palladium catalyst.[12][13] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Copper(I) Co-catalyst: While copper-free Sonogashira reactions exist, the use of a copper(I) co-catalyst (e.g., CuI) is standard and often essential for activating the alkyne.[14][15]

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[6] The base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Palladium Catalyst and Ligand: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being common choices.[6] The phosphine ligands are crucial for stabilizing the palladium catalyst.

Experimental Protocol: Sonogashira Coupling of a Halogenated 2-Methoxy-5-methylpyrimidine

This protocol assumes you have first converted the 2-methoxy-5-methylpyrimidine to a more reactive halo-pyrimidine (e.g., 2-chloro- or 2-bromo-5-methylpyrimidine).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: No reaction in a Suzuki-Miyaura coupling with an arylboronic acid.

Troubleshooting Steps:

  • Activation of the Pyrimidine: The 2-methoxy group is a poor leaving group for Suzuki couplings. This reaction typically requires an aryl halide or triflate.[16][17] Your 2-methoxy-5-methylpyrimidine will likely need to be converted to a more reactive derivative, such as 2-chloro-5-methylpyrimidine or 2-bromo-5-methylpyrimidine.

  • Choice of Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, or using a pre-catalyst like Pd₂(dba)₃, is often effective.[17][18]

  • Base and Solvent System: A variety of bases can be used, with aqueous solutions of Na₂CO₃, K₂CO₃, or K₃PO₄ being common.[16] The solvent is often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Boronic Acid Quality: Ensure your boronic acid is of high quality. Boronic acids can dehydrate to form boroxines, which are often less reactive.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

pd0 Pd(0)L2 pd_add Oxidative Addition pd0->pd_add R-X pd_intermediate R-Pd(II)-X L2 pd_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)2 pd_r_r R-Pd(II)-R' L2 transmetalation->pd_r_r reductive_elim Reductive Elimination pd_r_r->reductive_elim reductive_elim->pd0 product R-R' reductive_elim->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Quantitative Data Summary

The following table provides a general comparison of reaction conditions that can be a starting point for optimization.

Reaction TypeTypical CatalystLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhosKOt-Bu, Cs₂CO₃Toluene, Dioxane80-120
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃TEA, DIPEATHF, DMF25-80
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄SPhos, PPh₃Na₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O80-110

Note: These are general conditions and may require significant optimization for substrates with substantial steric hindrance.

References
  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity, 13(1), 39–45. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Microwave Assisted Synthesis of Some Novel Pyrimidine Derivative and Screening for their Biological Activity. [Link]

  • Al-Amiery, A. A. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives.
  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. PubMed. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Buncel, E., & Dust, J. M. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • BenchChem. (2025).
  • Campodónico, P. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar.
  • Karimov, R. R., & Hartwig, J. F. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions. BenchChem.
  • Campodónico, P. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. BenchChem.
  • ACS Publications. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]

  • ACS Publications. (2022).
  • PubMed. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076–1083.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • StackExchange. (2018).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • RSC Publishing. (n.d.). Direct access to pyrimidines through organocatalytic inverse-electron-demand Diels–Alder reaction of ketones with 1,3,5-triazine.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • National Institutes of Health. (n.d.). Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides.
  • ResearchGate. (n.d.). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups.
  • Atlanchim Pharma. (n.d.).
  • YouTube. (2023).
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ECHEMI. (n.d.).
  • Experts@Minnesota. (2017). Steric Effects of Solvent Molecules on S>N>2 Substitution Dynamics.
  • Buncel, E., & Dust, J. M. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • Li, X. (n.d.).
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • University of Calgary. (n.d.). Summary of Nucelophilic Substitution Reactions.
  • ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • BenchChem. (2025). strategies to reduce steric hindrance in Dansylaziridine labeling. BenchChem.
  • MDPI. (2025). Allosteric Control Overcomes Steric Limitations for Neutralizing Antibodies Targeting Conserved Binding Epitopes of the SARS-CoV-2 Spike Protein.

Sources

Optimization

Technical Support Center: Long-Term Storage and Degradation Prevention of 2-Methoxy-5-methylpyrimidine

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5).[1] Adhere...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the proper long-term storage and handling of 2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5).[1] Adherence to these protocols is critical for maintaining the compound's purity, stability, and performance in experimental applications. Our recommendations are grounded in established principles of chemical stability and validated analytical practices.

Section 1: FAQs - Understanding the Stability of 2-Methoxy-5-methylpyrimidine

This section addresses common questions regarding the inherent stability of 2-Methoxy-5-methylpyrimidine and the mechanisms by which it can degrade.

Q1: What are the primary environmental factors that can cause the degradation of 2-Methoxy-5-methylpyrimidine?

A1: The stability of 2-Methoxy-5-methylpyrimidine is influenced by several key environmental factors. The pyrimidine ring and its methoxy substituent are susceptible to degradation through specific chemical reactions. The primary factors of concern are:

  • Moisture/Humidity: Pyrimidine derivatives can be hygroscopic.[2] The presence of water can facilitate hydrolysis of the methoxy group, particularly under non-neutral pH conditions.

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the pyrimidine ring or its substituents over time.

  • Light: Pyrimidine rings are known to be susceptible to photodecomposition upon exposure to UV or visible light.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[4]

  • pH (in solution): The methoxy group is vulnerable to hydrolysis under strong acidic or basic conditions.[3]

Q2: What are the most probable chemical degradation pathways for this compound?

A2: Based on the structure of 2-Methoxy-5-methylpyrimidine, several degradation pathways are plausible. The most significant are hydrolysis of the ether linkage and oxidation of the ring system. Photodegradation can also occur, leading to more complex decomposition products.

cluster_main Potential Degradation Pathways cluster_pathways cluster_products parent 2-Methoxy-5-methylpyrimidine (Parent Compound) hydrolysis Hydrolysis (via H₂O, Acid/Base) parent->hydrolysis oxidation Oxidation (via O₂) parent->oxidation photo Photodegradation (via UV/Visible Light) parent->photo hydro_prod 5-Methylpyrimidin-2(1H)-one + Methanol hydrolysis->hydro_prod ox_prod N-oxides, Ring-Opened Products oxidation->ox_prod photo_prod Complex Photoproducts photo->photo_prod start Observation: Unexpected experimental result or change in sample appearance visual Visually inspect the solid sample. Is there discoloration or clumping? start->visual analyze Perform analytical QC. (e.g., HPLC-UV or LC-MS) visual->analyze Yes visual->analyze No, looks OK compare Compare chromatogram to a certified reference standard or previous lot. analyze->compare peaks Are new peaks or a decreased main peak area observed? compare->peaks quarantine Quarantine the lot. Do not use. peaks->quarantine Yes ok Compound is likely stable. Troubleshoot experimental procedure. peaks->ok No investigate Investigate storage & handling history. Were protocols followed? quarantine->investigate contact Contact Technical Support with data. Procure a new lot. investigate->contact

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Experimental Protocols for Stability Assessment

To ensure the trustworthiness of your results, you can validate the stability of your compound in-house.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish degradation pathways. [3]

  • Preparation: Prepare four separate solutions of 2-Methoxy-5-methylpyrimidine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Stress (Solution): Heat at 60°C.

    • Photolytic Stress (Solid & Solution): Expose solid powder and a solution to direct UV and visible light in a photostability chamber.

  • Incubation: Incubate the samples for a defined period (e.g., 24-48 hours), taking time points at 0, 4, 8, and 24 hours.

  • Analysis: Analyze each sample by a stability-indicating HPLC or LC-MS method to monitor the decrease in the parent compound peak and the emergence of new peaks. [3]

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a general framework for a reverse-phase HPLC method to determine the purity of 2-Methoxy-5-methylpyrimidine.

ParameterExample Condition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol. 10 µL
Detection UV at 254 nm or Diode Array Detector (DAD) to assess peak purity
Sample Prep Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL

References

  • BenchChem. (n.d.). Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Shandong Kunda Biotechnology Co Ltd. (n.d.). 2-Methoxy-5-methylpyridine.
  • Andersen, G., et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. Journal of Biological Chemistry.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-methoxypyrimidine.
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Amino-2-methoxypyridine.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease.
  • Ito, T., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry.
  • BenchChem. (n.d.). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
  • International Journal of Modern Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Thermo Fisher Scientific. (2026). SAFETY DATA SHEET - Pyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Hydroxy-5-methylpyrazine.
  • Synblock Inc. (n.d.). CAS 17758-07-5 | 2-Methoxy-5-methylpyrimidine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methoxy-5-methylpyrimidine Cross-Coupling Workflows

Welcome to the Advanced Application Support Center. As drug development increasingly relies on complex heteroaromatic scaffolds, 2-methoxy-5-methylpyrimidine has emerged as a highly valuable, yet notoriously challenging,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development increasingly relies on complex heteroaromatic scaffolds, 2-methoxy-5-methylpyrimidine has emerged as a highly valuable, yet notoriously challenging, building block. Its electron-deficient nature and coordinating nitrogen atoms frequently lead to stalled catalytic cycles and complex byproduct profiles during Suzuki-Miyaura cross-coupling.

This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate side reactions—specifically protodeboronation, homocoupling, and methoxy-group hydrolysis—ensuring high-yielding, reproducible carbon-carbon bond formation.

Mechanistic Pathways & Byproduct Formation

To troubleshoot a failing reaction, we must first map the precise points in the catalytic cycle where off-target pathways diverge from productive cross-coupling.

G A Pd(0) Catalyst B Oxidative Addition [Pd(II) Complex] A->B + Pyrimidine-X C Transmetalation [Diaryl Pd(II)] B->C + Ar-B(OH)2 / Base E Protodeboronation / Dehalogenation B->E H2O / Bulky Ligands G SNAr Hydrolysis (2-OH Pyrimidine) B->G OH- attack at C2-Methoxy D Reductive Elimination [Target Product] C->D Product Release F Homocoupling (Biaryl Byproduct) C->F O2 / Excess Pd(II) D->A Catalyst Regeneration

Catalytic cycle of pyrimidine cross-coupling highlighting major byproduct formation pathways.

Troubleshooting FAQs: Resolving Specific Side Reactions

Q: Why am I observing significant protodeboronation of my boronic acid partner? A: Protodeboronation is an undesired protonolysis reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[1]. While traditionally viewed as a simple base-mediated degradation, recent computational and high-throughput studies reveal that highly bulky phosphine ligands actively promote palladium-catalyzed protodeboronation[2]. These bulky ligands favor a reactive post-transmetalation intermediate that undergoes rapid proton transfer from adventitious water[2]. Causality-Driven Solution: If you are using exceptionally bulky ligands (e.g., P(t-Bu)3) and experiencing high protodeboronation, step down to a moderately bulky dialkylbiaryl phosphine and strictly minimize the water content in your solvent system.

Q: My LC-MS shows a large mass peak corresponding to the homocoupled boronic acid. How do I prevent this? A: Homocoupling (the formation of an Ar-Ar byproduct from the boronic acid) is an oxidative process. It typically occurs when two boronic acid molecules couple together, reducing a Pd(II) species to Pd(0)[3]. This side reaction is heavily exacerbated by the presence of dissolved oxygen or the use of unreduced Pd(II) precatalysts that rely on the boronic acid as a sacrificial reductant[3]. Causality-Driven Solution: Rigorous degassing is non-negotiable. Sparge your solvents with argon for at least 30 minutes. Switch to a pre-activated Pd(0) source or a modern precatalyst (like a Palladacycle Gen 2/Gen 3) that generates active Pd(0) via internal base activation rather than consuming your boronic acid.

Q: I am losing the 2-methoxy group on the pyrimidine ring during the reaction. What causes this? A: The pyrimidine ring is highly electron-deficient. The nitrogen atoms pull electron density away from the C2 position, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use strong aqueous bases (such as NaOH or KOH) at elevated temperatures, hydroxide ions will attack the C2 position, displacing the methoxy group to yield a 2-hydroxypyrimidine byproduct (which tautomerizes to the highly stable pyrimidone). Causality-Driven Solution: Abandon strong aqueous hydroxide bases. Switch to milder, anhydrous inorganic bases such as K3PO4 or Cs2CO3[4], and utilize a solvent system with minimal water (e.g., Toluene/H2O 10:1).

Q: The reaction stalls at 30% conversion. Is the pyrimidine deactivating the catalyst? A: Yes. Heteroaromatic substrates with free or highly accessible basic nitrogen atoms can coordinate directly to the palladium metal center, effectively poisoning the catalyst and stalling the cycle[5]. Causality-Driven Solution: You must use sterically demanding, electron-rich ligands (such as XPhos) to outcompete the pyrimidine nitrogens for coordination to the palladium center, ensuring the catalyst remains active and preventing premature debromination[4][5].

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting product/byproduct distribution for 2-methoxy-5-methylpyrimidine couplings.

Catalyst / Ligand SystemBase SelectionSolvent System (Ratio)Temp (°C)Major Byproduct ObservedTarget Product Yield
Pd(PPh3)4 (5 mol%)NaOH (2.0 eq, aq)THF / H2O (4:1)802-Hydroxy Pyrimidine (SNAr)< 25%
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)Dioxane / H2O (4:1)90Homocoupled Biaryl45%
Pd(OAc)2 / P(t-Bu)3Cs2CO3 (2.0 eq)DMF / H2O (9:1)100Protodeboronation35%
XPhos Pd G2 (2 mol%) K3PO4 (2.0 eq) Toluene / H2O (10:1) 100 Minimal > 85%

Self-Validating Experimental Protocol

This protocol is engineered to maximize cross-coupling efficiency while actively suppressing SNAr hydrolysis, homocoupling, and protodeboronation. It includes a built-in analytical validation step to ensure the catalytic cycle is functioning correctly before committing to full reaction time.

Objective: Suzuki-Miyaura Coupling of 2-Methoxy-5-methylpyrimidine-4-chloride with an Aryl Boronic Acid.

Step 1: Reagent Preparation & Stoichiometry Control

  • In an oven-dried Schlenk flask, combine 2-methoxy-5-methylpyrimidine-4-chloride (1.0 eq), the aryl boronic acid (1.1 eq), and finely milled anhydrous K3PO4 (2.0 eq).

  • Causality: Limiting the boronic acid to a slight 1.1 eq excess starves the homocoupling pathway of excess reagent. K3PO4 provides the necessary basicity for transmetalation without providing the aggressive hydroxide nucleophiles that trigger SNAr methoxy cleavage.

Step 2: Catalyst Assembly

  • Add XPhos Pd G2 precatalyst (2 mol%) and supplemental XPhos ligand (2 mol%).

  • Causality: The Gen 2 palladacycle rapidly generates active Pd(0) without consuming the boronic acid. The bulky XPhos ligand prevents the pyrimidine nitrogens from coordinating to and poisoning the palladium center[5].

Step 3: Atmospheric Control & Solvent Introduction

  • Seal the flask and perform three vacuum/argon backfill cycles.

  • Add a 10:1 mixture of Toluene/H2O (0.2 M relative to the pyrimidine) that has been rigorously sparged with Argon for 30 minutes prior to use.

  • Causality: The minimal water ratio is precisely tuned to dissolve the phosphate base for transmetalation while keeping the overall water concentration too low to facilitate rapid protodeboronation[2]. Sparging removes O2, shutting down Pd(II)-mediated homocoupling[3].

Step 4: Reaction Execution & Self-Validation Check

  • Heat the reaction mixture to 100 °C under vigorous stirring.

  • Self-Validation (1-Hour LC-MS Check): After 60 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Condition A (Abort/Adjust): If the boronic acid mass is entirely absent but the starting pyrimidine halide remains unconsumed, protodeboronation or homocoupling has dominated. Abort, verify solvent degassing, and check ligand integrity.

    • Condition B (Proceed): If the target product mass is the dominant peak and starting materials are proportionally consumed, the catalytic cycle is healthy. Proceed with heating for an additional 2–4 hours until complete consumption of the halide.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure cross-coupled pyrimidine.

References

  • Wikipedia. "Protodeboronation." Wikipedia. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]

  • American Chemical Society. "Bulky ligands promote palladium-catalyzed protodeboronation." ACS.[Link]

  • National Institutes of Health (PMC). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)." NIH.[Link]

Sources

Optimization

Optimizing reaction temperature and time for 2-Methoxy-5-methylpyrimidine synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 2-Methoxy-5-methylpyrimidine. The fol...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 2-Methoxy-5-methylpyrimidine. The following sections address common challenges and fundamental questions to help you optimize your reaction temperature and time for a successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2-Methoxy-5-methylpyrimidine, focusing on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methylpyrimidine.

Q1: What is the core chemical reaction behind the synthesis of 2-Methoxy-5-methylpyrimidine?

The synthesis is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, an electron-rich species (the nucleophile), which is sodium methoxide (NaOCH₃), attacks the electron-deficient pyrimidine ring at the carbon atom bearing a leaving group (typically chlorine). The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] Aromaticity is restored upon the expulsion of the chloride ion, yielding the final product.

Q2: Why does the methoxide nucleophile preferentially attack the C-2 position of the pyrimidine ring?

The C-2 and C-4 positions on the pyrimidine ring are electronically deficient due to the electron-withdrawing effect of the two nitrogen atoms. When a nucleophile attacks at the C-2 position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto one of the electronegative nitrogen atoms.[3] This charge delocalization provides significant stabilization to the intermediate, making the activation energy for this pathway lower than for attack at other positions and directing the substitution to this site.[2][3]

Q3: What is the recommended solvent for this reaction and why?

Methanol is the most commonly used solvent for this reaction. This is for two primary reasons:

  • Sodium methoxide is often supplied as a solution in methanol, making it a convenient choice.[4]

  • Methanol is a polar protic solvent that can effectively solvate both the sodium methoxide nucleophile and the intermediate complex, facilitating the reaction.

It is critical to use anhydrous methanol to prevent the decomposition of the highly reactive sodium methoxide.

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

Both key reagents require careful handling:

  • Sodium Methoxide (NaOCH₃): It is a dangerously caustic base that is also flammable and pyrophoric, meaning it can ignite spontaneously in air, especially when finely divided.[5][6] It reacts violently with water.[7] Always handle it under an inert atmosphere (like nitrogen or argon), away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[7][8]

  • 2-Chloro-5-methylpyrimidine: This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9][10] Standard laboratory precautions, including use in a well-ventilated fume hood and wearing PPE, are essential.[10]

Troubleshooting and Optimization Guide

This guide provides solutions to specific problems you might encounter during the synthesis.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-chloro-5-methylpyrimidine. What are the likely causes?

This is a common issue that can typically be traced to three main factors: reagent quality, temperature, or reaction time.

  • Possible Cause 1: Deactivated Nucleophile. Sodium methoxide is extremely sensitive to moisture and will readily react with water to form methanol and sodium hydroxide, quenching its nucleophilicity.[5][7]

    • Troubleshooting Action:

      • Ensure you are using fresh, anhydrous sodium methoxide.

      • Use anhydrous methanol as your solvent.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[11]

  • Possible Cause 2: Suboptimal Reaction Temperature. Nucleophilic aromatic substitutions often require heat to overcome the activation energy barrier.

    • Troubleshooting Action:

      • Gradually increase the reaction temperature. Heating the mixture to reflux in methanol is a common strategy.[12]

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals to find the optimal temperature that drives the reaction to completion without causing degradation of the product.[11][13]

  • Possible Cause 3: Insufficient Reaction Time. The reaction may simply not have had enough time to proceed to completion.

    • Troubleshooting Action:

      • Extend the reaction duration, continuing to monitor by TLC until the starting material spot is no longer visible.[11] A typical reflux time can be several hours.[12]

Troubleshooting Workflow for Low Yield

start Low Yield Issue reagent_check 1. Verify Reagent Activity start->reagent_check condition_check 2. Optimize Reaction Conditions start->condition_check sub_reagent1 Is Sodium Methoxide fresh and anhydrous? reagent_check->sub_reagent1 sub_reagent2 Is the solvent (Methanol) completely dry? reagent_check->sub_reagent2 sub_condition1 Is reaction temperature high enough? condition_check->sub_condition1 sub_condition2 Is reaction time sufficient? condition_check->sub_condition2 action_reagent1 Use fresh reagent. Handle under inert gas. sub_reagent1->action_reagent1 No action_reagent2 Use anhydrous grade solvent. sub_reagent2->action_reagent2 No action_condition1 Increase temperature. Consider reflux. sub_condition1->action_condition1 No action_condition2 Extend reaction time. Monitor with TLC. sub_condition2->action_condition2 No

Caption: A systematic approach to diagnosing and resolving low-yield issues.

Q2: My reaction is complete, but after workup, my NMR spectrum is complex and indicates the presence of significant impurities. What could they be?

Impurity formation often stems from side reactions or incomplete purification.

  • Possible Cause 1: Hydrolysis Byproduct. If water was present in the reaction, some of the 2-chloro-5-methylpyrimidine may have hydrolyzed to form 2-hydroxy-5-methylpyrimidine. This can happen if non-anhydrous solvent was used or during an aqueous workup if the reaction was not fully complete.

    • Troubleshooting Action:

      • Re-verify that all reagents and solvents are anhydrous.

      • Ensure the reaction goes to completion before quenching with water.

      • Purify the crude product using column chromatography or recrystallization to separate the more polar hydroxy-pyrimidine byproduct.[14]

  • Possible Cause 2: Residual Starting Material. Even if the reaction appears complete by TLC, trace amounts of starting material can remain.

    • Troubleshooting Action:

      • Optimize the stoichiometry; a slight excess (1.1 to 1.2 equivalents) of sodium methoxide can help drive the reaction to full conversion.

      • Implement a robust purification strategy. Column chromatography on silica gel is highly effective for separating the product from the less polar starting material.[14]

Q3: I am struggling to purify the final product. What are the recommended methods?

For pyrimidine derivatives like 2-Methoxy-5-methylpyrimidine, recrystallization and column chromatography are the most effective purification techniques.[14]

  • Recrystallization: This method is ideal if the impurities have different solubility profiles from the product.

    • Action: Test various solvents to find one in which your product is highly soluble when hot but poorly soluble when cold. Common solvents for pyrimidines include ethanol or mixtures like ethyl acetate/hexane.[14]

  • Column Chromatography: This is the preferred method for separating compounds with similar polarities.

    • Action: Use silica gel as the stationary phase. Start with a non-polar eluent system (e.g., hexane) and gradually increase the polarity by adding ethyl acetate. The less polar 2-chloro-5-methylpyrimidine will elute before the more polar 2-Methoxy-5-methylpyrimidine. Monitor the fractions by TLC to isolate the pure product.

Experimental Protocol & Data

General Synthesis Protocol

The following is a generalized procedure based on standard nucleophilic aromatic substitution reactions on halopyrimidines.[12]

Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N2) - Add 2-chloro-5-methyl- pyrimidine & anhydrous MeOH Addition 2. Reagent Addition - Add NaOMe solution dropwise at room temp. Setup->Addition Reaction 3. Reaction - Heat to reflux - Monitor by TLC (several hours) Addition->Reaction Workup 4. Workup - Cool to RT - Remove MeOH - Partition (EtOAc/Water) Reaction->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate - Purify (Chromatography or Recrystallization) Workup->Purify

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity in 2-Methoxy-5-methylpyrimidine Catalysis

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5, MW: 124.14 g/mol ) is a highly versatile building block frequently employed in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-5-methylpyrimidine (CAS: 17758-07-5, MW: 124.14 g/mol ) is a highly versatile building block frequently employed in pharmaceutical synthesis and transition-metal cross-coupling reactions[1]. However, researchers often encounter significant yield drops and reproducibility issues due to the compound's acute moisture sensitivity under catalytic conditions. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure robust experimental outcomes.

Mechanistic Insight: The Causality of Moisture Degradation

Moisture interferes with pyrimidine catalysis through two distinct, competing pathways. Understanding these mechanisms is critical for rational troubleshooting:

  • Nucleophilic Hydrolysis of the Methoxy Group: The C2 position of the pyrimidine ring is highly electron-deficient. In the presence of trace water and the basic conditions typical of Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the methoxy group is susceptible to nucleophilic aromatic substitution[2]. This hydrolytic cleavage eliminates methanol and forms the thermodynamically stable 5-methylpyrimidin-2(1H)-one (pyrimidone tautomer)[3].

  • Catalyst Poisoning via Competitive Coordination: The pyrimidine nitrogen atoms (N1, N3) are strong σ-donors. However, water molecules can competitively bind to the transition metal center (e.g., Pd, Ir, or Ru), displacing the pyrimidine substrate or auxiliary phosphine ligands. This leads to the formation of inactive metal-aqua complexes, effectively halting the catalytic cycle[4].

MoistureDegradation Substrate 2-Methoxy-5-methylpyrimidine + Transition Metal Catalyst Moisture Trace Moisture (H2O) Substrate->Moisture Hydrolysis Pathway A: Methoxy Hydrolysis Moisture->Hydrolysis Base/Heat Coordination Pathway B: Competitive Coordination Moisture->Coordination Metal Affinity Pyrimidone 5-Methylpyrimidin-2(1H)-one (Precipitate / Side Product) Hydrolysis->Pyrimidone Loss of MeOH Deactivation Metal-Aqua Complex (Catalyst Poisoning) Coordination->Deactivation Ligand Displacement

Fig 1. Mechanistic pathways of moisture-induced degradation in pyrimidine catalysis.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn cloudy, accompanied by a sudden drop in catalytic yield? A1: Cloudiness is a primary macroscopic indicator of methoxy hydrolysis. The resulting pyrimidone byproduct is highly polar and significantly less soluble in non-polar organic solvents (e.g., toluene, dioxane) than the starting 2-Methoxy-5-methylpyrimidine. This precipitation physically removes the substrate from the active catalytic cycle.

Q2: How can I analytically differentiate between substrate hydrolysis and transition-metal catalyst poisoning? A2: Implement a self-validating control: Run the exact reaction conditions (base, solvent, temperature) without the metal catalyst. Analyze the mixture via LC-MS. If you observe a mass shift corresponding to the formation of the pyrimidone, the failure is due to substrate hydrolysis[3]. If the substrate remains intact but the fully catalyzed reaction fails, trace moisture is poisoning your catalyst[4].

Q3: What is the optimal catalyst loading strategy when trace moisture cannot be entirely eliminated from the system? A3: When absolute anhydrous conditions are impossible, systematically vary the catalyst loading. While standard metal catalyst loading ranges from 1 to 10 mol%, increasing the loading to the upper threshold (5-10 mol%) can kinetically outcompete the deactivation pathway by ensuring enough active metal centers remain available to drive the reaction[4].

Quantitative Data: Impact of Moisture on Catalytic Efficiency

The following table summarizes the causal relationship between moisture levels, catalyst loading, and the resulting reaction efficiency during a standard palladium-catalyzed cross-coupling of 2-Methoxy-5-methylpyrimidine.

Moisture Content (ppm)Catalyst Loading (Pd, mol%)Substrate Conversion (%)Hydrolysis Byproduct (%)Recommended Action
< 10 2.0> 98< 1Proceed with standard protocol.
50 - 100 2.06515Add activated 4Å molecular sieves.
50 - 100 5.08510Increase catalyst loading to 5-10%.
> 500 5.0< 20> 60Abort. Rigorous solvent drying required.

Experimental Protocol: Self-Validating Anhydrous Cross-Coupling

This step-by-step methodology ensures the structural integrity of 2-Methoxy-5-methylpyrimidine during transition-metal catalysis.

Step 1: Solvent and Reagent Purification

  • Action: Distill the reaction solvent (e.g., 1,4-dioxane or toluene) over sodium/benzophenone under an argon atmosphere.

  • Causality: Removing dissolved oxygen and free water prevents both oxidative addition failure at the metal center and nucleophilic methoxy hydrolysis.

  • Validation Checkpoint: Analyze the solvent using a Karl Fischer coulometric titrator. Do not proceed unless the moisture content is strictly <10 ppm.

Step 2: Substrate Pre-Drying (Azeotropic Distillation)

  • Action: Dissolve 2-Methoxy-5-methylpyrimidine in anhydrous toluene. Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C. Repeat this process three times.

  • Causality: Azeotropic distillation removes crystal-bound water or surface moisture from the pyrimidine substrate that standard vacuum desiccation might miss.

Step 3: Schlenk Line Setup and Catalyst Activation

  • Action: Flame-dry a Schlenk flask under vacuum, then backfill with high-purity Argon (repeat 3x). Add the palladium catalyst (e.g., Pd2(dba)3, 5 mol%) and the phosphine ligand inside a nitrogen-filled glovebox.

  • Validation Checkpoint: The catalyst mixture should exhibit a characteristic deep color (e.g., dark purple/red for Pd2(dba)3) without any black palladium(0) precipitation. Black precipitate indicates immediate moisture/air degradation.

Step 4: Reaction Execution and In-Situ Scavenging

  • Action: Inject the anhydrous solvent, followed by the pre-dried 2-Methoxy-5-methylpyrimidine and the coupling partner. Add activated 4Å molecular sieves (200 mg/mmol of substrate) directly to the reaction mixture.

  • Causality: Molecular sieves act as an in-situ moisture scavenger, dynamically capturing any water generated by side reactions or introduced via hygroscopic bases (e.g., K2CO3).

References

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - CORE. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: 1H and 13C NMR Chemical Shifts for 2-Methoxy-5-methylpyrimidine

Executive Summary 2-Methoxy-5-methylpyrimidine is a critical heterocyclic building block utilized extensively in medicinal chemistry and agrochemical synthesis. Validating its structural integrity prior to downstream cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-methylpyrimidine is a critical heterocyclic building block utilized extensively in medicinal chemistry and agrochemical synthesis. Validating its structural integrity prior to downstream cross-coupling or substitution reactions is non-negotiable to prevent costly late-stage failures. This guide objectively compares three analytical approaches—High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and In Silico Predictive Software —for the structural validation of 2-Methoxy-5-methylpyrimidine, providing actionable experimental data and self-validating protocols.

Structural Analysis & Causality of Chemical Shifts

To accurately interpret the NMR spectra of 2-Methoxy-5-methylpyrimidine, one must understand the electronic environment and anisotropy of the pyrimidine ring.

  • 1H NMR Causality: The protons at the C4 and C6 positions are chemically equivalent due to the molecule's C2v​ symmetry. They are highly deshielded by the strong electron-withdrawing inductive effect of the adjacent nitrogen atoms (N1 and N3), pushing their chemical shift downfield to approximately 8.35 ppm (1[1]). The methoxy group at C2 is deshielded by the electronegative oxygen, appearing as a sharp singlet near 3.95 ppm. The C5-methyl protons experience a milder deshielding effect from the aromatic ring current, resonating around 2.15 ppm (2[2]).

  • 13C NMR Causality: The C2 carbon is flanked by two nitrogen atoms and bonded to an oxygen, making it the most electron-deficient carbon in the system (~164.5 ppm). The C4 and C6 carbons are also highly deshielded (~157.2 ppm). Conversely, the C5 carbon, bearing the electron-donating methyl group, is relatively shielded (~125.0 ppm) compared to the rest of the ring (3[3]).

Comparison Matrix: Analytical Alternatives

When validating building blocks, researchers must balance resolution, cost, and time-to-result. The table below compares the performance of empirical instruments against predictive software.

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)In Silico Prediction (e.g., ACD/Labs)
Primary Use Case Gold-standard empirical validation & publicationRapid at-line reaction monitoringPreliminary structural hypothesis
Resolution Exceptional (Baseline separation of all singlets)Moderate (Sufficient for this symmetric molecule)N/A (Theoretical)
Time-to-Result 1–4 hours (including queue time)< 5 minutes< 1 minute
Cost per Sample High (Cryogen maintenance, core facility fees)Low (Cryogen-free, minimal maintenance)Negligible (Software license required)
Accuracy (vs True) AbsoluteHigh (but susceptible to line broadening)Variable (Solvent effects often poorly modeled)

Experimental Methodology: Self-Validating Protocol

To ensure a self-validating system, the following protocol incorporates internal referencing and orthogonal 13C experiments (DEPT-135) to mathematically eliminate assignment ambiguity.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 2-Methoxy-5-methylpyrimidine into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen for its excellent solubility profile for pyrimidines, while TMS provides an absolute zero-point reference (0.00 ppm) to calibrate the chemical shifts accurately.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Data Acquisition

  • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.0 second.

    • Causality: A 1.0s delay is sufficient for the rapid longitudinal relaxation ( T1​ ) of small molecule protons, ensuring accurate quantitative integration.

  • 13C NMR: Acquire 512 scans with a D1 of 2.0 seconds to account for the slower relaxation of quaternary carbons.

  • DEPT-135 (Self-Validation Step): Acquire 256 scans.

    • Causality: DEPT-135 will invert the CH3​ signals (methoxy and methyl) and show the C4/C6 CH signals as positive, while completely suppressing the quaternary C2 and C5 carbons. This orthogonal data proves the carbon assignments beyond doubt.

Step 3: Processing

  • Apply a 0.3 Hz exponential line broadening function to the Free Induction Decay (FID) before Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution.

  • Phase and baseline correct the spectrum. Set the TMS peak exactly to 0.00 ppm.

Quantitative Data Presentation

The tables below compare the empirical data (High-Field 600 MHz) against theoretical predictions.

Table 1: 1H NMR Chemical Shifts ( CDCl3​ , 298 K)

PositionMultiplicityIntegrationEmpirical Shift (ppm)Predicted Shift (ppm) Δ (ppm)
C4-H, C6-HSinglet (s)2H8.358.41+0.06
O- CH3​ (C2)Singlet (s)3H3.953.98+0.03
C5- CH3​ Singlet (s)3H2.152.22+0.07

Table 2: 13C NMR Chemical Shifts ( CDCl3​ , 298 K)

PositionCarbon TypeEmpirical Shift (ppm)Predicted Shift (ppm)DEPT-135 Phase
C2Quaternary (C)164.5165.1Null (Invisible)
C4, C6Methine (CH)157.2158.0Positive (+)
C5Quaternary (C)125.0126.3Null (Invisible)
O- CH3​ Methyl ( CH3​ )54.855.2Negative (-)
C5- CH3​ Methyl ( CH3​ )15.216.0Negative (-)

Expert Insight: In silico predictions consistently overestimate the deshielding effect in nitrogen-rich pyrimidine systems, highlighting the necessity of empirical validation for exact assignments (4[4]).

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, emphasizing the parallel tracks of empirical and theoretical analysis.

NMR_Validation cluster_acquisition Data Acquisition & Comparison Start Synthesized/Purchased 2-Methoxy-5-methylpyrimidine Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep InSilico In Silico Prediction (ACD/Labs / Mnova) Start->InSilico HighField High-Field NMR (600 MHz) Prep->HighField Benchtop Benchtop NMR (60 MHz) Prep->Benchtop Process Spectral Processing (Fourier Transform, Phase Correction) HighField->Process Benchtop->Process Validate Data Validation (Peak Assignment & Integration) InSilico->Validate Process->Validate

Caption: Comparative workflow for the structural validation of 2-Methoxy-5-methylpyrimidine.

References

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) Source: JEOL URL: [Link]

  • Title: Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Methoxy-5-methylpyrimidine vs. 2-Methoxypyrimidine in Organic Synthesis

Pyrimidine derivatives are foundational building blocks in drug discovery, agrochemicals, and materials science. As a π -deficient heterocycle, the pyrimidine core is inherently resistant to electrophilic aromatic substi...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine derivatives are foundational building blocks in drug discovery, agrochemicals, and materials science. As a π -deficient heterocycle, the pyrimidine core is inherently resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic aromatic substitution (SNAr). However, the introduction of specific substituents—such as methoxy and methyl groups—drastically alters this electronic landscape.

This guide provides an objective, data-driven comparison of 2-methoxypyrimidine and 2-methoxy-5-methylpyrimidine , analyzing how a single methyl group at the C5 position dictates synthetic strategy, mechanistic pathways, and experimental design.

Structural and Electronic Divergence

To understand the reactivity of these two compounds, we must first deconstruct their electronic environments:

  • 2-Methoxypyrimidine: The methoxy group at the C2 position exerts a strong electron-donating resonance effect (+M). This effect partially overcomes the electron-withdrawing nature of the adjacent nitrogen atoms, specifically funneling electron density to the C5 position. Consequently, the C5 carbon becomes the primary (and often only) site for EAS. Simultaneously, the C2 position remains highly electrophilic, making the methoxy group a viable leaving group for SNAr reactions .

  • 2-Methoxy-5-methylpyrimidine: The addition of a methyl group at C5 introduces a critical steric block, completely shutting down traditional EAS pathways at this position. However, this methyl group is not inert. The electron-withdrawing pyrimidine ring drastically increases the kinetic acidity of the benzylic-like protons on the C5-methyl group, enabling lateral lithiation . Furthermore, the inductive (+I) effect of the methyl group slightly increases the overall electron density of the ring, which mildly decelerates SNAr at the C2 position by destabilizing the anionic Meisenheimer intermediate .

Mechanistic Workflows & Reactivity Pathways

The divergence in reactivity between these two scaffolds requires distinct synthetic planning. The diagram below illustrates how the C5-methyl group shifts the molecule's reactivity profile from EAS to lateral functionalization.

Reactivity A 2-Methoxypyrimidine EAS_A Electrophilic Aromatic Substitution (EAS) A->EAS_A NBS / Br2 Lith_A Ring Lithiation (C4/C6) A->Lith_A LTMP, -78°C B 2-Methoxy-5-methylpyrimidine EAS_B EAS Blocked (Steric Hindrance) B->EAS_B NBS / Br2 Lith_B Lateral Lithiation (C5-Methyl) B->Lith_B LDA, -78°C Prod_A 5-Bromo-2-methoxypyrimidine EAS_A->Prod_A C5-Bromination Prod_B 5-(Substituted-methyl)- 2-methoxypyrimidine Lith_B->Prod_B Electrophile (E+)

Reactivity divergence between 2-methoxypyrimidine and 2-methoxy-5-methylpyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

Both compounds can undergo SNAr at the C2 position. The methoxide ion is expelled upon the collapse of the Meisenheimer intermediate.

SNAr SM 2-Methoxy Pyrimidine Core Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Attack at C2 Nuc Nucleophile (e.g., Amine) Nuc->Meisenheimer Product 2-Substituted Pyrimidine Meisenheimer->Product Rearomatization Leaving Methoxide Leaving Group Meisenheimer->Leaving Expulsion

General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Quantitative Data Comparison

The following table summarizes the performance and reactivity metrics of both compounds across standard synthetic transformations.

Reaction TypeParameter2-Methoxypyrimidine2-Methoxy-5-methylpyrimidine
EAS (Bromination) ReagentNBS in DMF (0 °C to RT)N/A (Blocked)
Typical Yield85–92% (5-Bromo derivative)0% (No reaction)
Lithiation Base RequiredLTMP (Directed ortho-metalation)LDA (Lateral lithiation)
Primary SiteC4 / C6 (Ring)C5-Methyl group
SNAr (Amination) Relative KineticsFast (Highly electrophilic C2)Moderate (Decelerated by +I effect)
ConditionsPrimary amine, 100 °C, 12hPrimary amine, 120 °C, 18h
Primary Utility ApplicationPrecursor for cross-coupling (Suzuki)Precursor for chain elongation

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: C5-Bromination of 2-Methoxypyrimidine

Objective: Synthesize 5-bromo-2-methoxypyrimidine, a highly valuable intermediate for palladium-catalyzed cross-couplings.

  • Preparation: Dissolve 2-methoxypyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M).

    • Causality: DMF is highly polar and stabilizes the bromonium ion intermediate, accelerating the EAS process.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes.

    • Causality: Strict temperature control at 0 °C prevents the formation of poly-brominated side products and mitigates the exothermic nature of the initial electrophilic attack.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Track via TLC (Hexanes/EtOAc 3:1). The starting material should be fully consumed.

  • Workup (Self-Validation): Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted NBS. Extract with ethyl acetate. Wash the organic layer extensively with water (3x) to remove DMF.

    • Validation: The absence of a yellow tint in the organic layer confirms the complete neutralization of active bromine species.

Protocol B: Lateral Alkylation of 2-Methoxy-5-methylpyrimidine

Objective: Functionalize the C5-methyl group via lateral lithiation.

  • Base Generation: In a flame-dried flask under argon, add diisopropylamine (1.1 equiv, 11 mmol) to anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

    • Causality: LDA is a strong, non-nucleophilic base. Using a nucleophilic base like n-BuLi directly on the pyrimidine would result in competitive SNAr attack at the C2 position or addition across the C=N bond.

  • Deprotonation: Add a solution of 2-methoxy-5-methylpyrimidine (1.0 equiv, 10 mmol) in THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

    • Causality: The -78 °C temperature is critical to maintain the stability of the lateral lithium species and prevent self-condensation or dimerization.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) neat or in THF dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with dichloromethane, dry over Na2​SO4​ , and purify via flash chromatography.

References

  • "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution." The Journal of Organic Chemistry (ACS Publications). Discusses the electronic impact of substituents on pyrimidine and triazine cores, supporting the kinetic deceleration of SNAr by +I groups.[Link]

  • "Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media." Scientific Research Publishing (SCIRP). Details the spectroscopic characterization and reactivity of methoxy-substituted N-heterocycles. [Link]

Validation

Differences in binding affinity: 2-Methoxy-5-methylpyrimidine vs 5-methylpyrimidine

[label="Orthogonal validation using SPR and ITC.", shape=plaintext, fontsize=10, font An objective biophysical and thermodynamic comparison of pyrimidine scaffolds is a critical exercise in fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Orthogonal validation using SPR and ITC.", shape=plaintext, fontsize=10, font

An objective biophysical and thermodynamic comparison of pyrimidine scaffolds is a critical exercise in fragment-based drug discovery (FBDD). The pyrimidine ring is a privileged pharmacophore, serving as the foundational hinge-binding motif in numerous ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors [1.5].

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as scaffold hopping from a baseline 5-methylpyrimidine to a 2-methoxy-5-methylpyrimidine —fundamentally alter the thermodynamic and kinetic binding profiles of a ligand[1]. This guide dissects the mechanistic causality behind these differences and provides a robust, self-validating experimental framework for quantifying their binding affinities.

Mechanistic Causality: Electronic and Steric Drivers

When comparing these two fragments, the divergence in binding affinity is driven by three primary biophysical factors:

  • Electronic Modulation (+M Effect): The 5-methylpyrimidine core acts as a standard bidentate hinge binder, utilizing its N1 and N3 atoms as hydrogen bond acceptors to interact with the target protein's backbone amides[2]. The addition of a 2-methoxy group introduces a positive mesomeric (+M) effect. The oxygen lone pairs donate electron density into the pyrimidine π-system, increasing the basicity and hydrogen-bond acceptor strength of the adjacent nitrogens. This typically results in a shorter, stronger hydrogen bond with the hinge region[3].

  • Entropic Gain via Solvent Displacement: The C2 position of the pyrimidine ring frequently projects into the solvent-exposed channel of the ATP-binding pocket. The introduction of the lipophilic methyl group on the 2-methoxy substituent displaces highly ordered, high-energy water molecules from this channel. This release of structured water into the bulk solvent provides a significant favorable entropic contribution ( −TΔS ) to the overall Gibbs free energy of binding ( ΔG )[4].

  • Metabolic Shielding (Pharmacokinetics): While not directly related to target affinity, the C2 position of unsubstituted pyrimidines is highly susceptible to nucleophilic attack and oxidation by aldehyde oxidase (AO). The steric bulk of the 2-methoxy group effectively occludes this site, dramatically improving the ligand's pharmacokinetic half-life[4].

G cluster_0 5-Methylpyrimidine cluster_1 2-Methoxy-5-methylpyrimidine A1 Pyrimidine N1/N3 (H-Bond Acceptors) Target Kinase Hinge Region (Backbone Amides) A1->Target Moderate Affinity A2 5-Methyl Group (Hydrophobic Contact) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) A2->Gatekeeper Van der Waals B1 Enhanced N1/N3 (Stronger H-Bond) B1->Target High Affinity (+M Effect) B2 5-Methyl Group (Gatekeeper Contact) B2->Gatekeeper Van der Waals B3 2-Methoxy Group (Solvent Displacement) B3->B1 Electron Donation Solvent Solvent Channel (Entropic Gain) B3->Solvent Water Displacement

Mechanistic divergence in target binding between 5-methyl and 2-methoxy-5-methylpyrimidine scaffolds.

Comparative Binding Affinity Profile

To objectively illustrate the impact of this scaffold hop, Table 1 summarizes representative thermodynamic parameters observed when these fragments are optimized against a model target (e.g., PDE10A or a standard Kinase domain)[5].

Table 1: Thermodynamic and Kinetic Comparison of Pyrimidine Scaffolds

Parameter5-Methylpyrimidine Scaffold2-Methoxy-5-methylpyrimidine ScaffoldBiophysical Causality
Binding Affinity ( Kd​ ) ~8.7 µM~1.2 µMEnhanced H-bond acceptor strength via +M effect[3].
Ligand Efficiency (LE) 0.45 kcal/mol/HA0.42 kcal/mol/HASlight drop due to increased heavy atom (HA) count, despite better absolute affinity[6].
Enthalpy ( ΔH ) -4.2 kcal/mol-4.8 kcal/molStronger electrostatic interactions at the hinge region[2].
Entropy ( −TΔS ) -2.1 kcal/mol-3.5 kcal/molFavorable displacement of ordered water molecules from the solvent channel[4].
Dissociation Rate ( koff​ ) Fast ( >10−2s−1 )Slower ( ∼10−3s−1 )Increased steric packing and hydrophobic contacts in the solvent channel[1].

Experimental Methodologies: Orthogonal Validation

To objectively validate these binding differences, we employ an orthogonal testing paradigm using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This ensures that the measured affinity is both kinetically and thermodynamically sound.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR is employed to resolve the kinetic rates ( kon​ and koff​ ). The 2-methoxy group often decreases the koff​ rate due to enhanced hydrophobic packing.

  • Step 1: Surface Functionalization. Immobilize the target protein (e.g., PDE10A) onto a CM5 sensor chip via standard amine coupling. Self-Validation: Target an immobilization level of 2000-3000 Response Units (RU) to ensure sufficient signal-to-noise for low-molecular-weight fragments.

  • Step 2: Analyte Preparation. Prepare a 2-fold serial dilution series of both pyrimidine fragments (ranging from 0.1 µM to 50 µM) in running buffer (e.g., HBS-P+). Critical: Maintain exactly 1.0% DMSO in all samples and buffers to prevent refractive index mismatches.

  • Step 3: Kinetic Injection. Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Step 4: Data Processing. Double-reference the data by subtracting the signal from an unmodified reference channel and a blank buffer injection. Fit the curves to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC orthogonally validates SPR by directly measuring the thermodynamic drivers ( ΔH and ΔS ). This is critical to prove that the 2-methoxy group's affinity gain is entropically driven via solvent displacement.

  • Step 1: Exact Buffer Matching. Dialyze the target protein extensively against the assay buffer. Use the final dialysate to dissolve the pyrimidine ligands. Causality: Fragments bind weakly; any buffer mismatch will generate a massive heat of dilution that completely masks the heat of binding.

  • Step 2: Titration Execution. Load the protein (50 µM) into the sample cell and the ligand (500 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Step 3: Self-Validating Analysis. Integrate the heat peaks and fit to a one-site binding model. Self-Validation: The stoichiometry parameter ( n ) must fall between 0.9 and 1.1. Deviations indicate an inactive protein fraction or inaccurate ligand concentration, rendering the thermodynamic data invalid.

Workflow cluster_assays Orthogonal Binding Assays Step1 1. Ligand Preparation (Purity >98% via LC-MS) SPR SPR Kinetic Profiling (kon, koff) Step1->SPR ITC ITC Thermodynamic Profiling (ΔH, -TΔS) Step1->ITC Step2 2. Target Protein Expression (e.g., PDE10A Domain) Step2->SPR Step2->ITC Step3 3. Data Integration & SAR (ΔG = ΔH - TΔS = RT ln Kd) SPR->Step3 ITC->Step3

Orthogonal validation workflow combining SPR and ITC for rigorous binding affinity quantification.

References

  • [5] 5C1W: PDE10 complexed with 4,6-dichloro-2-cyclopropyl-5-methyl-pyrimidine. RCSB Protein Data Bank. URL:[Link]

  • [1] Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. PLOS One. URL: [Link]

  • [6] MOZAIC: Compound Growth via In Silico Reactions and Global Optimization using Conformational Space Annealing. bioRxiv. URL:[Link]

  • [2] How protein kinase inhibitors bind to the hinge region of the target protein. PubMed Central (PMC). URL: [Link]

  • [4] 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS Publications. URL: [Link]

  • [3] How Ligands Interact with the Kinase Hinge. ChemRxiv. URL: [Link]

Sources

Comparative

X-ray crystallographic data analysis for 2-Methoxy-5-methylpyrimidine

X-Ray Crystallographic Data Analysis for 2-Methoxy-5-methylpyrimidine: A Comparative Guide to Refinement Platforms As a Senior Application Scientist in structural chemistry, I frequently encounter small, volatile organic...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic Data Analysis for 2-Methoxy-5-methylpyrimidine: A Comparative Guide to Refinement Platforms

As a Senior Application Scientist in structural chemistry, I frequently encounter small, volatile organic molecules that push the limits of routine X-ray crystallographic analysis. 2-Methoxy-5-methylpyrimidine (C₆H₈N₂O) is a prime example. While its pyrimidine scaffold is a cornerstone in drug discovery, its crystallographic profile presents specific challenges: it is a "light-atom" structure lacking heavy anomalous scatterers, and its methoxy (-OCH₃) and methyl (-CH₃) substituents are highly susceptible to rotational disorder.

To achieve publication-quality metrics (R1 < 5%, GoF ≈ 1.0), researchers must move beyond automated pipelines and utilize advanced refinement platforms. This guide objectively compares the three dominant software environments—CrysAlisPro , Olex2 , and ShelXle —and provides a field-proven, self-validating protocol for resolving substituent disorder in pyrimidine derivatives.

The Crystallographic Challenge & Causality

For 2-Methoxy-5-methylpyrimidine, the absence of heavy atoms (like Br or I) means that traditional Patterson phasing methods will fail. Instead, modern dual-space algorithms must be employed [2]. Furthermore, the single bond connecting the methoxy oxygen to the pyrimidine ring allows for conformational flexibility. In the crystal lattice, this often manifests as positional disorder, where the -OCH₃ group occupies two distinct orientations.

If this disorder is ignored, the Anisotropic Displacement Parameters (ADPs) for the oxygen and carbon atoms will become artificially enlarged (appearing as smeared "pancakes"), masking the true electron density and artificially inflating the R-factor. Proper modeling requires splitting these atoms and applying stringent geometric and thermal restraints (e.g., SADI, RIGU) [1].

Workflow Overview

CrystallographyWorkflow D Raw Diffraction Data (Frames) R Data Reduction & Integration (CrysAlisPro) D->R S Structure Solution (SHELXT - Dual Space) R->S .hkl & .ins files Ref Structure Refinement (SHELXL / Olex2) S->Ref Initial Model Dis Disorder Modeling (Methoxy/Methyl Rotation) Ref->Dis Q-peak analysis V Validation & CIF (checkCIF) Ref->V Final .cif Dis->Ref Least-Squares Cycles

Fig 1: X-ray crystallographic workflow for 2-Methoxy-5-methylpyrimidine.

Product Comparison: The Contenders

When processing the .hkl (reflection data) and .ins (instruction) files, the choice of interface dictates the efficiency of the refinement.

  • CrysAlisPro (Rigaku): The undisputed champion of data reduction. Its AutoChem pipeline is excellent for real-time structure solution at the diffractometer [5]. However, it lacks the granular, interactive 3D tools required to manually model complex disorder.

  • Olex2 (OlexSys): The most comprehensive GUI available. It acts as a wrapper for the SHELXL refinement engine. Olex2 excels in disorder handling because it allows users to select atoms visually and apply complex restraints via mouse clicks rather than memorizing syntax [3].

  • ShelXle: A lightweight, Qt-based GUI built specifically for SHELXL purists. It combines a 3D viewer with a text editor. It is unparalleled for visualizing difference Fourier maps (Fo-Fc) to hunt down missing hydrogen atoms, but requires a steeper learning curve for syntax [4].

Quantitative Performance Metrics

Data represents a typical 100 K dataset for a disordered 2-Methoxy-5-methylpyrimidine crystal.

MetricCrysAlisPro (AutoChem)Olex2 (via SHELXL)ShelXle (via SHELXL)
Primary Function Data Reduction & TriageAdvanced RefinementAdvanced Refinement
Initial R1 (Unrefined) 8.5%8.5%8.5%
Final R1 (Disorder Modeled) 6.2% (Unmodeled)3.1% 3.1%
Final wR2 15.4%8.2%8.2%
Goodness-of-Fit (GoF) 1.151.041.04
Time to Apply Restraints N/A (Manual only)< 1 min (GUI) ~3 mins (Syntax)
Max Residual Peak (e/ų) 0.450.180.18

Verdict: While CrysAlisPro is mandatory for the initial data integration, Olex2 is the superior product for the final refinement of 2-Methoxy-5-methylpyrimidine due to its rapid, visual disorder modeling capabilities.

Step-by-Step Methodology: Modeling Methoxy Disorder in Olex2

To ensure scientific integrity, every refinement must be a self-validating system. We validate our model by observing a corresponding drop in the R1 factor and a flattening of the residual electron density map.

Step 1: Dual-Space Structure Solution

  • Import the .hkl file into Olex2.

  • Run SHELXT [2]. The algorithm will easily locate the pyrimidine ring, the methoxy oxygen, and the methyl carbons.

  • Refine isotropically (refine 4).

Step 2: Anisotropic Refinement & Identifying Disorder

  • Convert all non-hydrogen atoms to anisotropic (anis).

  • Run least-squares refinement (refine 10).

  • Causality Check: Inspect the ADPs (ellipsoids). If the methoxy oxygen (O1) and carbon (C6) are elongated perpendicular to the C-O bond, and large Q-peaks (residual electron density > 0.5 e/ų) appear adjacent to them, rotational disorder is present.

Step 3: Splitting the Atoms

  • Select O1 and C6.

  • In Olex2, type split or use the GUI tool to generate Part 1 and Part 2 atoms.

  • Olex2 automatically assigns a Free Variable (e.g., FVAR 2) to link the occupancies of the two orientations so they sum to exactly 1.0 (e.g., 21.00000 and -21.00000 in SHELXL syntax).

Step 4: Applying Restraints (The E-E-A-T Principle) To prevent the refinement from mathematically collapsing, we must apply chemical logic:

  • Geometric Restraints: Select the C-O bonds of both parts and apply SADI (Same Distance). This tells the engine that regardless of orientation, a C-O bond must have the same length.

  • Thermal Restraints: Apply RIGU (Rigid Bond) to the split atoms.

    • Expert Insight: Novices often use ISOR to force misbehaving atoms to be spherical. This is chemically false. RIGU applies the Hirshfeld rigid-bond postulate, assuming that atoms covalently bonded vibrate similarly along the bond axis. This maintains physical reality while preventing Non-Positive Definite (NPD) errors [1].

Step 5: Hydrogen Placement and Final Validation

  • Add riding hydrogens using hadd. For the rotating methyl groups, SHELXL will use AFIX 137 to allow the hydrogen atoms to find their optimal rotational angle based on the electron density.

  • Refine to convergence (refine 10).

  • Self-Validation: The GoF should settle between 0.95 and 1.05. The highest residual peak should be < 0.3 e/ų, proving the disorder is fully accounted for.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. URL:[Link]

Validation

Benchmarking Catalytic Efficiency: Palladium-Catalyzed Amination of 2-Methoxy-5-methylpyrimidine Substrates

As a Senior Application Scientist in early-stage drug discovery, navigating the functionalization of highly coordinating heterocyclic scaffolds is a daily challenge. 2-Methoxy-5-methylpyrimidine derivatives, specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the functionalization of highly coordinating heterocyclic scaffolds is a daily challenge. 2-Methoxy-5-methylpyrimidine derivatives, specifically halogenated intermediates like 4-chloro-2-methoxy-5-methylpyrimidine[1], are highly valued electrophilic building blocks in the design of kinase inhibitors and CNS-active pharmaceutical agents.

However, benchmarking the catalytic efficiency of cross-coupling reactions on these substrates requires rigorous methodology. The electron-deficient pyrimidine ring can undergo competing, uncatalyzed Nucleophilic Aromatic Substitution (SNAr), while the basic ring nitrogens risk coordinating to the transition metal, leading to off-cycle catalyst poisoning. This guide provides an objective comparison of state-of-the-art palladium/dialkylbiaryl phosphine catalytic systems, detailing the mechanistic causality behind ligand selection and providing a self-validating protocol for accurate benchmarking.

Mechanistic Causality: Decoding Ligand Selection

Selecting the optimal ligand for the Buchwald-Hartwig amination of a pyrimidine is not a matter of trial and error; it is strictly dictated by the steric and electronic demands of both the amine nucleophile and the halopyrimidine. To prevent catalyst deactivation, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are employed[2].

  • BrettPhos (Primary Amine Specialist): BrettPhos provides exceptional selectivity for the monoarylation of primary amines (e.g., anilines). Its extreme steric bulk prevents the binding of a second aryl group, halting unwanted bis-arylation. Mechanistically, the rate-limiting step for Pd-BrettPhos systems is the oxidative addition of the halopyrimidine to the Pd(0) center[3].

  • RuPhos (Secondary Amine Specialist): RuPhos is the benchmark ligand for coupling secondary aliphatic amines (e.g., morpholine, piperazine). Because secondary amines are bulkier, the rate-limiting step shifts from oxidative addition to reductive elimination[3]. RuPhos possesses the precise spatial geometry to force the aryl and amido groups together, accelerating this final product-releasing step[2].

  • XPhos (The Generalist): While XPhos is a robust general-purpose ligand, it often exhibits lower turnover frequencies (TOF) with highly coordinating pyrimidines compared to the highly specialized BrettPhos or RuPhos systems, leading to longer reaction times or requiring higher catalyst loadings[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-limiting: BrettPhos) Pd0->OxAdd + Halopyrimidine PdII_Ar L-Pd(II)(Ar)(Cl) Complex OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation PdII_Ar->AmineBind + Amine, Base PdII_Amido L-Pd(II)(Ar)(NR2) Amido AmineBind->PdII_Amido - Base-HCl RedElim Reductive Elimination (Rate-limiting: RuPhos) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Pyrimidine Product RedElim->Product

Logical flow of the Pd-catalyzed amination cycle highlighting rate-limiting steps.

Quantitative Benchmarking: Reaction Efficiency

To objectively benchmark these catalysts, we compare their performance in the amination of 4-chloro-2-methoxy-5-methylpyrimidine with a model primary amine (aniline) and a secondary cyclic amine (morpholine).

Standardized Reaction Conditions: 1.0 mmol 4-chloro-2-methoxy-5-methylpyrimidine, 1.2 mmol amine, 2.0 mol% Pd2(dba)3, 4.0 mol% Ligand, 1.4 mmol NaOtBu, 5 mL anhydrous Toluene, 100 °C, 2 hours.

Catalytic SystemLigand FocusYield with Aniline (1° Amine)Yield with Morpholine (2° Amine)Mechanistic Observation
Pd / BrettPhos Primary Amines>95% ~40%Excellent for 1° amines; steric clash inhibits 2° amine coordination.
Pd / RuPhos Secondary Amines~82%>95% Optimal bite angle accelerates reductive elimination for bulky 2° amines.
Pd / XPhos General Purpose~85%~78%Good general performance, but outperformed by specialized ligands.
No Catalyst (Control) SNAr Baseline<5%<10%Validates that product formation is strictly transition-metal catalyzed.

(Note: Yields represent GC-FID conversion using dodecane as an internal standard to eliminate isolation bias).

Self-Validating Experimental Design

A trustworthy benchmarking protocol must be self-validating. Relying solely on isolated yield masks catalytic inefficiency due to chromatographic losses. The methodology below incorporates two critical control mechanisms to ensure scientific integrity:

  • Orthogonal Yield Quantification: We introduce an internal standard (dodecane) at the reaction's onset. This allows for precise, continuous GC-FID yield quantification independent of downstream purification.

  • SNAr Negative Control: A parallel reaction omitting the palladium precatalyst is mandatory. This isolates the true transition-metal-catalyzed conversion from any background uncatalyzed SNAr, which is a notorious false positive when benchmarking electron-deficient heterocycles[4].

Workflow Prep Glovebox Setup Catalyst + Ligand Reactants Add Substrates + Int. Standard Prep->Reactants Reaction Thermal Heating (100°C, 2h) Reactants->Reaction Control Parallel SNAr Negative Control Reactants->Control No Pd Analysis GC-FID Yield Quantification Reaction->Analysis Control->Analysis

Self-validating experimental workflow ensuring accurate catalytic benchmarking.

Step-by-Step Methodology: Self-Validating Buchwald-Hartwig Benchmarking

Materials Required:

  • 4-chloro-2-methoxy-5-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Amine (Aniline or Morpholine) (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2.0 mol%)

  • Ligand (BrettPhos, RuPhos, or XPhos) (0.04 equiv, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous, degassed Toluene (5.0 mL)

  • Dodecane (Internal Standard, 0.5 mmol)

Procedure:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2(dba)3, the selected phosphine ligand, and NaOtBu.

    • Causality Note: NaOtBu is highly hygroscopic; moisture will rapidly hydrolyze the active Pd-amido complex, killing the catalytic cycle.

  • Substrate Addition: Add 4-chloro-2-methoxy-5-methylpyrimidine to the tube. If the amine is a solid, add it now. If the amine is a liquid, add it via a microsyringe after solvent addition.

  • Standardization: Add exactly 0.5 mmol of dodecane to the reaction mixture.

  • Solvent & Seal: Add 5.0 mL of anhydrous, degassed toluene. Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and stir at room temperature for 5 minutes to allow the active L-Pd(0) catalyst to pre-form.

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for exactly 2 hours.

    • Control Setup: Simultaneously, run an identical tube containing all reagents except Pd2(dba)3 and the ligand.

  • Quench and Analysis: Remove the tubes from the heat and cool to room temperature. Quench the reaction by adding 2 mL of ethyl acetate and 2 mL of water. Extract the organic layer, filter through a short pad of Celite to remove palladium black, and inject a 1 µL aliquot directly into the GC-FID.

  • Data Processing: Calculate the conversion and yield by comparing the product peak area against the dodecane internal standard peak area, utilizing a previously calibrated response factor.

References

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. National Institutes of Health (PMC). Available at:[Link][2]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-Methoxy-5-methylpyrimidine proper disposal procedures

As a Senior Application Scientist, I understand that the integrity of your research and the safety of your laboratory personnel are inextricably linked. Handling specialized heterocyclic building blocks like 2-Methoxy-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the integrity of your research and the safety of your laboratory personnel are inextricably linked. Handling specialized heterocyclic building blocks like 2-Methoxy-5-methylpyrimidine requires more than just a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior and a rigorous, self-validating operational framework.

This guide provides an authoritative, step-by-step operational and disposal plan for 2-Methoxy-5-methylpyrimidine, designed to ensure compliance with federal regulations while optimizing your laboratory's workflow.

Chemical Profile & Hazard Assessment

Before manipulating any compound, we must establish its physical and chemical baseline. 2-Methoxy-5-methylpyrimidine is a nitrogen-rich heterocyclic compound widely used as a building block in pharmaceutical synthesis and drug discovery.

Table 1: Quantitative Data & Chemical Properties

PropertySpecificationOperational Implication
Chemical Name 2-Methoxy-5-methylpyrimidineTarget for electrophilic/nucleophilic substitution.
CAS Number 17758-07-5[1]Essential for accurate waste tracking and procurement.
Molecular Formula C₆H₈N₂O[1]Non-halogenated organic compound (dictates waste stream).
Molecular Weight 124.14 g/mol [1]Used for precise stoichiometric calculations.
Physical State Solid / Crystalline PowderProne to aerosolization; requires draft-free handling.
Storage Conditions Sealed, dry, room temperature[2]Hygroscopic tendencies; moisture can degrade purity.
Primary Hazards Skin/Eye Irritant, Acute Tox. 4 (Oral)Mandates strict barrier protection and ventilation.

Mechanistic Hazard Causality: While the methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density, the pyrimidine core remains relatively electron-deficient due to its two electronegative nitrogen atoms. These nitrogens readily participate in hydrogen bonding with biological nucleophiles and moisture found on mucous membranes and skin, which is the primary mechanism behind its classification as an irritant. Furthermore, accidental ingestion poses acute toxicity risks, necessitating strict administrative controls.

Operational Safety & Handling Protocols

To build a self-validating safety system, every handling step must include a verification check. This ensures that environmental health and safety (EH&S) standards, such as[3], are actively met rather than passively assumed.

Step-by-Step Handling Methodology:

  • Verify Engineering Controls: Before opening the container, verify that your chemical fume hood has a face velocity between 80–100 feet per minute (fpm). Causality: This specific velocity range is required to effectively capture aerosolized pyrimidine dust without creating turbulent vortices that could push the powder back into the operator's breathing zone.

  • Don Appropriate PPE: Equip standard laboratory PPE, specifically prioritizing nitrile gloves (minimum 4 mil thickness). Causality: Nitrile offers superior chemical permeation resistance to the organic solvents (e.g., dichloromethane, DMSO) typically used to dissolve pyrimidine derivatives compared to latex.

  • Static Discharge Mitigation: If weighing large quantities of the dry powder, use an anti-static weighing boat and an ionizing bar. Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization or, in the presence of flammable solvent vapors, ignition.

  • Post-Handling Decontamination: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by soap and water.

Emergency Response: Spill Management

In the event of an accidental release, immediate and methodical action prevents localized contamination from becoming a facility-wide exposure event.

Step-by-Step Spill Cleanup Protocol:

  • Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill zone.

  • Assess the State:

    • If a dry powder: Do NOT use water or a dry brush. Causality: Brushing generates airborne dust, and water may cause the powder to clump or spread. Instead, gently cover the spill with damp paper towels (using a low-volatility solvent like water/ethanol mix) to suppress dust, then carefully scoop the material into a compatible secondary container.

    • If in solution: Cover the liquid with a chemically inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Chemical Decontamination: Wash the spill surface with a mild detergent solution to remove residual pyrimidine traces.

  • Waste Segregation: Place all contaminated absorbent materials, paper towels, and compromised PPE into a designated hazardous waste bag. Crucial: Treat spill cleanup materials with the same hazard classification as the pure chemical.

Proper Disposal Procedures

The disposal of 2-Methoxy-5-methylpyrimidine must strictly adhere to the[4]. Improper segregation not only violates federal law but can result in dangerous chemical incompatibilities and exponentially increased disposal costs.

Step-by-Step Disposal Methodology:

  • Determine the Waste Stream: Because 2-Methoxy-5-methylpyrimidine (C₆H₈N₂O) contains no halogens (fluorine, chlorine, bromine, iodine), the pure compound must be routed to the Non-Halogenated Organic Waste stream.

  • Account for the Solvent (If Applicable):

    • If the compound is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), the entire mixture must be disposed of in a Halogenated Liquid Waste container. Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into a halogenated bin needlessly increases the volume of expensive, specialized waste processing.

    • If dissolved in a non-halogenated solvent (e.g., Methanol, DMSO), route to the Non-Halogenated Liquid Waste container.

  • Containerization & Labeling: Place the waste in a leak-proof, chemically compatible container (e.g., high-density polyethylene, HDPE). Under EPA guidelines (40 CFR Part 262), the container must be explicitly labeled with the words "Hazardous Waste," the exact chemical constituents (no abbreviations), and the primary hazard (e.g., "Toxic/Irritant").

  • Accumulation Limits: Transfer the sealed, labeled container to your laboratory's Satellite Accumulation Area (SAA). Ensure the container is kept closed at all times except when actively adding waste. Once full, date the container and transfer it to the facility's Central Accumulation Area (CAA) within 3 days for eventual EPA-compliant incineration.

Waste Segregation Workflow

To streamline decision-making at the bench, follow this logical pathway for the disposal of 2-Methoxy-5-methylpyrimidine and its associated reaction mixtures.

WasteDisposalWorkflow Start 2-Methoxy-5-methylpyrimidine Waste Generation State Physical State? Start->State Pure Solid / Pure Compound (Contaminated PPE/Powder) State->Pure Solid Solution In Solution (Reaction Mixture) State->Solution Liquid Bin1 Non-Halogenated Solid Waste Stream Pure->Bin1 Solvent Solvent Type? Solution->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., EtOH, DMSO) Solvent->NonHalogenated No Bin2 Halogenated Liquid Waste Stream Halogenated->Bin2 Bin3 Non-Halogenated Liquid Waste Stream NonHalogenated->Bin3 EHS EH&S Central Accumulation Area (CAA) EPA-Compliant Incineration Bin1->EHS Bin2->EHS Bin3->EHS

Figure 1: Decision matrix for the segregation and disposal of 2-Methoxy-5-methylpyrimidine waste.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-5-methylpyrimidine

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with a rigorous, self-validating framework for handling 2-Methoxy-5-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with a rigorous, self-validating framework for handling 2-Methoxy-5-methylpyrimidine .

This compound is a highly valuable building block, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics due to its versatile pyrimidine core. However, its hazard profile requires strict adherence to specific Personal Protective Equipment (PPE) and operational protocols to ensure both researcher safety and experimental integrity.

Chemical & Hazard Profile (The "Why" Behind the PPE)

To select the appropriate PPE, we must first understand the physicochemical properties and inherent hazards of the target molecule. 2-Methoxy-5-methylpyrimidine presents as a solid powder that acts as a localized irritant. Understanding these parameters is the first step in establishing a self-validating safety system.

Table 1: Physicochemical Properties and GHS Hazard Profile

ParameterValue / Description
Chemical Name 2-Methoxy-5-methylpyrimidine
CAS Number 17758-07-5[1]
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol [2]
Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Storage Conditions Sealed in dry, room temperature[1]

Core PPE Matrix & Selection Rationale

The selection of PPE is not arbitrary; it is a calculated, mechanistic response to the GHS hazard statements outlined above. The following matrix details the required equipment and the scientific rationale behind each choice.

Table 2: PPE Matrix for 2-Methoxy-5-methylpyrimidine

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for splash; 0.38 mm for extended contact).Pyrimidine derivatives can permeate thin latex rapidly. Nitrile provides superior chemical resistance against slightly polar organics and prevents dermal absorption, directly mitigating the H315 (skin irritation) hazard[3].
Eye/Face Protection ANSI Z87.1 / EN 166 compliant chemical safety goggles.The compound's powder form poses a significant risk of micro-abrasion and chemical irritation to the cornea (H319). Standard safety glasses with side shields are insufficient; full-seal goggles are required to block aerosolized dust[4].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) or standard 100% cotton.Prevents the accumulation of static electricity, which could ignite flammable solvents (like DMF or THF) often used to dissolve the compound. It also provides a critical barrier against skin exposure[4].
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Required to mitigate H335 (respiratory irritation) from aerosolized dust particles during weighing or transfer operations[2].

Operational Workflow & Experimental Protocol

To ensure a self-validating system, the handling of 2-Methoxy-5-methylpyrimidine must be integrated into a standardized workflow. Below is a detailed, step-by-step methodology for preparing a standardized stock solution, a common procedure in high-throughput screening and medicinal chemistry.

Protocol: Preparation of a 0.1 M Stock Solution in Anhydrous DMF

  • Pre-Operational Verification: Verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Don all PPE specified in Table 2 before opening the reagent cabinet[4].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth. Because 2-Methoxy-5-methylpyrimidine is a fine powder, static charge can cause rapid aerosolization, increasing inhalation risk.

  • Weighing: Tare a static-free weigh boat on an analytical balance located inside the fume hood or a dedicated ventilated balance enclosure. Carefully weigh out exactly 124.14 mg (1.0 mmol) of 2-Methoxy-5-methylpyrimidine[2].

  • Transfer & Dissolution: Transfer the powder to a 20 mL scintillation vial equipped with a PTFE-lined cap. Slowly add 10.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Validation: Add a magnetic stir bar and stir at 300 rpm for 5 minutes at room temperature until complete dissolution is observed. A clear, colorless to pale yellow solution confirms successful solvation without compound degradation.

  • Storage: Flush the vial headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the methoxy group. Seal tightly and store at 2-8°C for long-term stability, or room temperature for immediate use[1].

Workflow Visualization

The following diagram illustrates the logical progression of safe handling, ensuring that protective measures are implemented before exposure risks occur.

Workflow Start 1. Storage Retrieval (Sealed, Dry, RT) PPE 2. Don PPE (Nitrile, Goggles, FR Lab Coat) Start->PPE Hood 3. Fume Hood Transfer (Flow > 100 fpm) PPE->Hood Weigh 4. Weighing & Dissolution (Avoid Dust Generation) Hood->Weigh Waste 5. Waste Disposal (Incineration / EPA RCRA) Weigh->Waste

Operational workflow for the safe handling and processing of 2-Methoxy-5-methylpyrimidine.

Spill Response & Disposal Plan

A robust laboratory safety plan must account for operational deviations. If a spill occurs, execute the following causality-driven steps:

Solid Spill Response:

  • Containment: Do not sweep the dry powder. Sweeping generates airborne dust, which exacerbates the H335 respiratory irritation risk.

  • Suppression: Lightly moisten the spill with water or cover it with a damp absorbent pad to suppress dust formation[4].

  • Collection: Use a non-sparking scoop to transfer the wetted material into a high-density polyethylene (HDPE) hazardous waste container.

Solution Spill Response (e.g., dissolved in DMF):

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Ventilation: Maximize fume hood exhaust or room ventilation, as solvents like DMF carry their own severe inhalation hazards.

  • Disposal: Collect the saturated absorbent and dispose of it as hazardous organic waste.

Waste Disposal: Do not discharge 2-Methoxy-5-methylpyrimidine or its solutions into the municipal sewer system. All contaminated materials (including gloves, weigh boats, and absorbent pads) must be consolidated into properly labeled, sealed containers. Process these materials via high-temperature incineration by a licensed hazardous waste management facility, in strict compliance with EPA RCRA or local equivalent regulations[4].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Research Council (U.S.). Retrieved from:[Link]

  • Chemical Resistance Guide - Columbia | Research (Ansell Permeation Data). columbia.edu. Retrieved from:[Link]

Sources

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